molecular formula C10H12O B3259347 3-Phenyl-3-buten-1-ol CAS No. 3174-83-2

3-Phenyl-3-buten-1-ol

Cat. No.: B3259347
CAS No.: 3174-83-2
M. Wt: 148.2 g/mol
InChI Key: PZAXWHVVPMHDMR-UHFFFAOYSA-N
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Description

3-Phenyl-3-buten-1-ol is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylbut-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAXWHVVPMHDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Phenyl-3-buten-1-ol CAS 3174-83-2 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Phenyl-3-buten-1-ol (CAS 3174-83-2) Content Type: Technical Monograph / Application Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Specialists.

CAS: 3174-83-2 | IUPAC: 3-Phenylbut-3-en-1-ol Role: Homoallylic Alcohol & Heterocyclic Precursor

Executive Summary

This compound (CAS 3174-83-2) is a specialized homoallylic alcohol derived from the acid-catalyzed condensation of


-methylstyrene and formaldehyde. Unlike its linear isomers, this molecule possesses a unique gem-disubstituted olefinic motif (

) separated from a primary hydroxyl group by two methylene units.

For the researcher, this structure offers a "loaded spring" for heterocyclic synthesis. It is the direct linear precursor to 4-phenyl-tetrahydro-2H-pyran , a pharmacophore found in numerous CNS-active agents and antihistamines. This guide outlines the critical handling parameters, validated synthesis routes via the Prins reaction, and the mechanistic logic governing its cyclization pathways.

Chemical Identity & Physical Properties[1][2][3]

PropertyValueNotes
CAS Number 3174-83-2Distinct from 1-phenyl isomer (CAS 936-58-3)
Formula

MW: 148.20 g/mol
Appearance Colorless to pale yellow liquidViscous, faint balsamic/rosy odor
Boiling Point 130–135 °C @ 10 mmHg~235 °C @ 760 mmHg (Predicted)
Density

g/cm³
Relative to water at 20 °C
Refractive Index

High aromatic content
Solubility Soluble in EtOH, DCM, TolueneInsoluble in water

Synthesis: The Prins Reaction Protocol[5][6][7][8]

The industrial and laboratory standard for synthesizing this compound is the Prins Reaction . This involves the electrophilic addition of formaldehyde to


-methylstyrene.
Mechanistic Insight

The reaction is governed by the stability of the tertiary benzylic carbocation.

  • Activation: Formaldehyde is protonated by the acid catalyst.

  • Attack: The

    
    -electrons of 
    
    
    
    -methylstyrene attack the activated formaldehyde.
  • Cation Formation: A tertiary carbocation forms at the benzylic position.

  • Elimination vs. Trapping:

    • Path A (Kinetic): Trapping by formaldehyde to form 4-methyl-4-phenyl-1,3-dioxane .

    • Path B (Thermodynamic): Elimination of a proton from the methyl group to restore aromatic conjugation and form This compound .

Experimental Protocol (Batch Synthesis)

Note: This protocol favors the alcohol over the dioxane by controlling formaldehyde stoichiometry and temperature.

Reagents:

  • 
    -Methylstyrene (1.0 eq)
    
  • Paraformaldehyde (1.2 eq)

  • Toluene (Solvent, 5 volumes)

  • 
    -Toluenesulfonic acid (pTSA) (5 mol%)
    

Workflow:

  • Charge: Load toluene,

    
    -methylstyrene, and paraformaldehyde into a reactor equipped with a Dean-Stark trap.
    
  • Catalysis: Add pTSA at room temperature.

  • Reflux: Heat to reflux (110 °C). As the reaction proceeds, paraformaldehyde depolymerizes and reacts.

  • Monitoring: Monitor the disappearance of

    
    -methylstyrene via GC-FID.
    
  • Workup: Cool to RT. Wash with saturated

    
     to neutralize the acid (Critical to prevent reverse-Prins or cyclization during distillation).
    
  • Purification: Dry organic layer over

    
    , concentrate, and distill under reduced pressure (0.5 mmHg).
    
Mechanistic Pathway Diagram

PrinsMechanism Start α-Methylstyrene + HCHO + H+ Cation Tertiary Benzylic Carbocation Start->Cation Electrophilic Addition Dioxane 4-Methyl-4-phenyl- 1,3-dioxane (Kinetic Trap) Cation->Dioxane + HCHO (Excess) Product This compound (Target) Cation->Product - H+ (Elimination) Dioxane->Product Hydrolysis (Heat/Acid)

Figure 1: The Prins reaction manifold showing the competition between dioxane formation and the target homoallylic alcohol.

Reactivity Profile & Applications

The utility of CAS 3174-83-2 lies in its bifunctionality. It contains a nucleophilic hydroxyl group and an electron-rich styrene olefin.

The "Pyran Closure" (Key Pharmaceutical Application)

The most critical application of this compound is its acid-catalyzed cyclization to 4-phenyl-tetrahydro-2H-pyran . This tetrahydropyran scaffold is a core structural motif in various therapeutic agents (e.g., selective serotonin reuptake inhibitors or antihistamines).

  • Reagent: 50%

    
     or Amberlyst-15.
    
  • Conditions: 60–80 °C.

  • Mechanism: Intramolecular hydroalkoxylation. The hydroxyl group attacks the protonated olefin (Markovnikov addition), forming the thermodynamically stable 6-membered ether ring.

Isomerization Risks

Under forcing acidic conditions without water, the double bond may migrate into conjugation with the phenyl ring without cyclizing, forming 3-phenyl-2-buten-1-ol . This is often an unwanted impurity.

  • Control Strategy: Keep reaction times short and temperatures moderate (<100 °C) when performing cyclizations.

Reactivity Workflow

Reactivity Alcohol This compound (CAS 3174-83-2) Pyran 4-Phenyl-tetrahydro-2H-pyran (Drug Scaffold) Alcohol->Pyran Acid Catalysis (Cyclization) Aldehyde 3-Phenyl-3-butenal (Fragrance/Flavor) Alcohol->Aldehyde PCC/Swern (Oxidation) Diol 3-Phenyl-1,3-butanediol (Polymer Precursor) Alcohol->Diol H2O / H+ (Hydration)

Figure 2: Divergent synthesis pathways from the parent alcohol. The cyclization to the pyran is the dominant pharmaceutical application.

Analytical Quality Control

To ensure the integrity of this intermediate for drug development, the following analytical parameters are recommended.

Gas Chromatography (GC-FID/MS)
  • Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane). Non-polar columns are essential to separate the alcohol from the dioxane side-product.

  • Temperature Program: 80 °C (hold 2 min)

    
     20 °C/min 
    
    
    
    250 °C.
  • Retention Time Logic:

    • 
      -Methylstyrene (Early eluter)
      
    • This compound (Target)

    • 4-Methyl-4-phenyl-1,3-dioxane (Late eluter, often forms broad peaks)

1H NMR Validation (CDCl3, 400 MHz)
  • Diagnostic Signals:

    • 
       5.45 & 5.20 ppm (2H, s):  Geminal olefinic protons (
      
      
      
      ). Distinctive for the terminal double bond.
    • 
       3.65 ppm (2H, t):  Methylene protons adjacent to OH (
      
      
      
      ).
    • 
       2.75 ppm (2H, t):  Allylic methylene protons (
      
      
      
      ).

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1] Combustible liquid.

  • Storage: Store under nitrogen. The terminal double bond is susceptible to auto-oxidation over long periods; addition of BHT (100 ppm) is recommended for bulk storage.

  • Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) which will cleave the double bond.

References

  • Prins, H. J. (1919).[2] "On the condensation of formaldehyde with some unsaturated compounds."[3] Chemisch Weekblad, 16, 1072. (Foundational chemistry of alkene-formaldehyde condensation).

  • Arundale, E., & Mikeska, L. A. (1952). "The Olefin-Aldehyde Condensation.[3] The Prins Reaction." Chemical Reviews, 51(3), 505–555. Link

  • Dobbs, M. C., et al. (2000). "Synthesis of 4-substituted tetrahydropyrans via the Prins cyclization." Tetrahedron Letters, 41(9), 1355-1358.
  • PubChem. (n.d.). "Compound Summary: this compound." National Library of Medicine. Link

  • Snider, B. B. (1991). "The Prins Reaction and Carbonyl Ene Reactions." Comprehensive Organic Synthesis, Vol 2, 527-561.

Sources

Technical Guide: Isomeric Divergence of Phenyl-Butenols in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing 3-Phenyl-3-buten-1-ol and 1-Phenyl-3-buten-1-ol .

Structural Analysis, Synthetic Pathways, and Mechanistic Utility[1]

Executive Summary

In the landscape of homoallylic alcohols, the positioning of the phenyl substituent dictates the electronic and steric environment, fundamentally altering the compound's utility in medicinal chemistry.

This guide contrasts two regioisomers:

  • 1-Phenyl-3-buten-1-ol (1-PB): A benzylic alcohol where the phenyl group activates the C1 center, creating a chiral scaffold essential for asymmetric synthesis.

  • This compound (3-PB): A styrenyl alcohol where the phenyl group is conjugated to the alkene at C3, serving as a precursor for tertiary carbocation-mediated cyclizations.

Key Distinction: While 1-PB serves as a chiral warhead for functionalizing drug cores (e.g., via cross-metathesis), 3-PB acts as a nucleophilic linker optimized for constructing oxygenated heterocycles (THPs/THFs) via Prins-type mechanisms.

Structural & Physical Properties[1][2][3][4][5][6]

The core difference lies in the Alpha vs. Gamma positioning of the aromatic ring relative to the hydroxyl group.

Feature1-Phenyl-3-buten-1-olThis compound
CAS Number 936-58-3 (Racemic)3174-83-2
IUPAC Name 1-Phenylbut-3-en-1-ol3-Phenylbut-3-en-1-ol
Structure Type Secondary Alcohol (Benzylic)Primary Alcohol (Homostyrenyl)
Chirality Chiral (C1 center)Achiral
Electronic Effect Ph stabilizes C1 carbocation (Benzylic)Ph stabilizes C3 carbocation (Tertiary/Benzylic)
Key Reactivity Oxidation, RCM, Asymmetric AllylationPrins Cyclization, Acid-catalyzed Dehydration
Physical State Viscous Liquid (

)
Liquid (

)
Structural Visualization

The following diagram illustrates the connectivity difference and the resulting reactive sites.

G cluster_0 1-Phenyl-3-buten-1-ol (1-PB) cluster_1 This compound (3-PB) A1 C1: Chiral Center (Benzylic OH) A2 C3-C4: Terminal Alkene A1->A2 Homoallylic Tether B1 C1: Primary OH (Nucleophile) B2 C3: Styrenyl Center (Electrophile upon activation) B1->B2 Ethyl Linker

Figure 1: Structural divergence highlighting the reactive centers. 1-PB is defined by its chiral benzylic center, while 3-PB is defined by its styrenyl alkene.

Synthetic Pathways[7][8][9]

Synthesis of 1-Phenyl-3-buten-1-ol (1-PB)

Mechanism: Nucleophilic addition to a carbonyl. The synthesis relies on the allylation of benzaldehyde.

  • Method A: Barbier-Type Allylation (Zinc-Mediated)

    • Reagents: Benzaldehyde, Allyl bromide, Metallic Zinc (dust), saturated

      
      .
      
    • Mechanism: Formation of an organozinc species in situ which attacks the aldehyde.

    • Yield: High (>90%).

    • Advantage: Can be performed in aqueous media; tolerates moisture.

  • Method B: Asymmetric Allylation (Leighton/Brown)

    • Reagents: Benzaldehyde, Chiral Allylborane or Allylsilane (with chiral Lewis Acid).

    • Outcome: Enantioselective formation of (R)- or (S)-1-PB.

    • Relevance: Critical for drug development where enantiopurity determines potency.

Synthesis of this compound (3-PB)

Mechanism: Electrophilic addition/Condensation. This is an analog of the industrial "Isoprenol" synthesis.

  • Method A: Prins Condensation [1]

    • Reagents:

      
      -Methylstyrene, Paraformaldehyde, Lewis Acid (
      
      
      
      or
      
      
      ).
    • Mechanism: Ene reaction or Prins condensation where formaldehyde adds to the electron-rich styrenyl double bond, followed by proton shift.

    • Note: Often produces mixtures of the alcohol and the dioxane; requires careful temperature control.

  • Method B: Suzuki Coupling (Laboratory Scale)

    • Reagents: 3-Bromo-3-buten-1-ol, Phenylboronic acid, Pd catalyst.

    • Mechanism: Palladium-catalyzed cross-coupling at the vinyl bromide position.

    • Advantage: Regiospecific; avoids isomer mixtures common in acid-catalyzed routes.

Reactivity & Mechanistic Divergence

The utility of these isomers diverges sharply in cyclization and oxidation reactions.

1-PB: The "Warhead" for Functionalization

Because the phenyl ring is at C1, the alkene at C3-C4 is electronically isolated (terminal alkene).

  • Ring-Closing Metathesis (RCM): 1-PB is an ideal substrate for RCM to form macrocycles or dihydropyrans. The terminal alkene reacts efficiently with Grubbs catalysts.

  • Oxidation: Oxidation of the C1 alcohol yields 1-Phenyl-3-buten-1-one , a reactive Michael acceptor used in heterocycle synthesis.

3-PB: The "Styrenyl" Cyclization Precursor

The phenyl group at C3 stabilizes a positive charge at that position.

  • Prins Cyclization: When reacted with an external aldehyde and acid, 3-PB undergoes cyclization to form 4-phenyl-tetrahydropyrans . The mechanism involves the formation of a tertiary carbocation at C3 (stabilized by the phenyl ring), facilitating the closure.

  • Intramolecular Reactivity: Under strong acidic conditions, 3-PB can cyclize onto itself (if a nucleophile is present) or isomerize to the conjugated aldehyde.

Comparative Reaction Flow

Reactivity cluster_1pb 1-Phenyl-3-buten-1-ol Pathways cluster_3pb This compound Pathways Start1 1-PB Oxidation Oxidation (PCC/Swern) Start1->Oxidation RCM RCM (Grubbs) Start1->RCM Ketone Phenyl Vinyl Ketone (Michael Acceptor) Oxidation->Ketone Cycle1 Cyclic Ether/Lactone RCM->Cycle1 Start3 3-PB Acid Acid Catalyst (+ R-CHO) Start3->Acid Cation Tertiary Carbocation (Styrenyl) Acid->Cation Prins Prins Cyclization Cation->Prins THP 4-Phenyl-Tetrahydropyran Prins->THP

Figure 2: Divergent reactive pathways. 1-PB favors functional group interconversion and metathesis, while 3-PB favors cationic cyclization.

Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-3-buten-1-ol (Barbier Conditions)

Objective: Synthesis of racemic 1-PB from benzaldehyde.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a saturated aqueous

    
     solution (50 mL).
    
  • Addition: Add Benzaldehyde (10 mmol, 1.0 eq) and THF (10 mL).

  • Activation: Add Activated Zinc Dust (15 mmol, 1.5 eq). Note: Activation with dilute HCl followed by washing is recommended for consistent kinetics.

  • Initiation: Dropwise addition of Allyl Bromide (12 mmol, 1.2 eq) over 10 minutes. The reaction is exothermic; use a water bath if temperature exceeds 30°C.

  • Monitoring: Stir vigorously for 1-2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    
     of product 
    
    
    
    .
  • Workup: Filter off excess zinc. Extract filtrate with Diethyl Ether (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Prins Cyclization of this compound

Objective: Synthesis of a 4-phenyl-tetrahydropyran derivative.

  • Reagents: Mix This compound (1.0 eq) and Benzaldehyde (1.1 eq) in dry DCM.

  • Catalyst: Cool to 0°C. Add TMSOTf (0.1 eq) or TFA (1.0 eq) dropwise.

  • Reaction: Stir at 0°C -> RT for 4 hours. The acid promotes the formation of an oxocarbenium ion which is trapped by the alkene (Prins).

  • Quench: Add saturated

    
    .
    
  • Isolation: Extract with DCM, dry, and concentrate. The product is typically a mixture of cis/trans 2,4-disubstituted tetrahydropyrans.

Applications in Drug Discovery[1][2][4][11][12][13]

1-PB: The Chiral Scaffold
  • NK1 Antagonists: The 1-phenyl-3-buten-1-ol motif appears in the synthesis of Aprepitant analogs. The chiral benzylic ether linkage is critical for receptor binding affinity.

  • Fragment-Based Design: Used as a "phenyl bioisostere" precursor. The homoallylic chain allows for "growing" the molecule into hydrophobic pockets via metathesis or oxidation-olefination sequences.

3-PB: The Structural Linker
  • Fragrance & Flavor: Known for its stability and floral/rosy notes (related to Rosalva), it serves as a lipophilic linker in topical formulations.

  • Heterocycle Synthesis: A primary building block for 4-aryl-piperidines and 4-aryl-pyrans , which are privileged structures in SSRIs and antihistamines.

References

  • Synthesis of 1-Phenyl-3-buten-1-ol via Barbier Reaction

    • Source:Journal of Chemical Education, "Aqueous Barbier-Grignard Type Reaction: Green Synthesis of 1-Phenyl-3-buten-1-ol".
    • Context: Standard protocol for zinc-mediated allyl
  • Prins Cycliz

    • Source:Beilstein Journal of Organic Chemistry, "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans".
    • Context: Details the reactivity of homoallylic alcohols like 3-PB in acid-c
  • Isoprenol Analogs in Synthesis

    • Source:Google Patents, "Synthetic method of 3-buten-1-ol deriv
    • Context: Industrial routes for 3-substituted-3-buten-1-ols.[2][3]

  • General Properties and CAS D

    • Source:PubChem, "Compound Summary: 1-Phenyl-3-buten-1-ol".[4][5]

Sources

An In-Depth Technical Guide to the Synthesis and Application of Homoallylic Alcohol Derivatives of Alpha-Methylstyrene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of homoallylic alcohol derivatives derived from alpha-methylstyrene. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the strategic construction of complex molecular architectures. We will explore a robust and logical synthetic pathway, from the functionalization of the readily available alpha-methylstyrene precursor to the generation of a versatile homoallylic alcohol. The causality behind experimental choices, detailed step-by-step protocols, and in-depth characterization methodologies are presented to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Homoallylic Alcohols

Homoallylic alcohols are a pivotal class of organic compounds characterized by a hydroxyl group located at a position gamma to a carbon-carbon double bond. Their significance in synthetic chemistry is immense, serving as versatile intermediates in the synthesis of a wide array of complex molecules, including numerous natural products and pharmacologically active compounds.[1][2] The stereochemical intricacies of the hydroxyl and allyl functionalities provide a rich platform for further stereocontrolled transformations, making them highly valuable chiral building blocks in drug discovery and development.

Alpha-methylstyrene (AMS), a readily available industrial chemical, presents an attractive and cost-effective starting point for the synthesis of a specific subset of these valuable molecules.[3] By leveraging the inherent reactivity of its allylic methyl group, we can forge a direct and efficient pathway to novel homoallylic alcohol derivatives bearing a phenyl group on the double bond, a structural motif with significant potential in medicinal chemistry and polymer science.[4] This guide will detail a scientifically rigorous approach to the synthesis of these target molecules, emphasizing the underlying principles that govern each synthetic step.

Synthetic Strategy: A Two-Step Approach to Homoallylic Alcohols from Alpha-Methylstyrene

Our synthetic strategy is a logical and efficient two-step process. First, we will activate the allylic position of alpha-methylstyrene through a selective bromination reaction. The resulting allylic bromide is then directly used in a metal-mediated Barbier reaction with a carbonyl compound to construct the desired homoallylic alcohol.

Synthetic_Workflow AMS Alpha-Methylstyrene AllylBromide 3-bromo-2-phenyl-1-propene AMS->AllylBromide  Step 1: Allylic Bromination (NBS) HomoallylicAlcohol Homoallylic Alcohol Derivative AllylBromide->HomoallylicAlcohol  Step 2: Barbier Reaction   Carbonyl Carbonyl Compound (e.g., Benzaldehyde) Carbonyl->HomoallylicAlcohol  (Zn, THF)  

Figure 1: Overall synthetic workflow from alpha-methylstyrene to its homoallylic alcohol derivative.

Step 1: Allylic Bromination of Alpha-Methylstyrene

Causality of Experimental Choice: To functionalize the allylic methyl group of alpha-methylstyrene, a radical substitution reaction is the most effective approach. Direct addition of bromine (Br₂) to the double bond would be a competing and undesired reaction. N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination as it provides a low, constant concentration of bromine in the reaction medium, which favors the radical substitution pathway over electrophilic addition.[3][5] The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV light.

Allylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/hv R• R• Br• Br• R•->Br• NBS AMS Alpha-Methylstyrene Allyl_Radical Allylic Radical (Resonance Stabilized) AMS->Allyl_Radical + Br• Allyl_Bromide 3-bromo-2-phenyl-1-propene Allyl_Radical->Allyl_Bromide + Br₂ Allyl_Bromide->Br• (regenerated) Br2 Br₂

Figure 2: Simplified mechanism of allylic bromination using NBS.

Experimental Protocol: Synthesis of 3-bromo-2-phenyl-1-propene

  • Setup: A dry 250 mL round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of nitrogen.

  • Reagents: To the flask are added alpha-methylstyrene (11.8 g, 100 mmol), N-bromosuccinimide (17.8 g, 100 mmol), and carbon tetrachloride (100 mL).

  • Initiation: A catalytic amount of benzoyl peroxide (242 mg, 1 mmol) is added to the mixture.

  • Reaction: The mixture is heated to reflux (approximately 77 °C) and stirred vigorously. The progress of the reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide. The reaction is typically complete within 1-2 hours.

  • Workup: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by vacuum filtration.

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation to yield 3-bromo-2-phenyl-1-propene as a colorless to pale yellow liquid.

Step 2: Barbier Reaction for C-C Bond Formation

Causality of Experimental Choice: The Barbier reaction is an excellent method for forming a carbon-carbon bond between an organohalide and a carbonyl compound.[6][7] It is experimentally simpler than the related Grignard reaction because the organometallic intermediate is generated in situ, meaning it reacts with the carbonyl compound as it is formed.[6] This one-pot procedure often leads to higher yields and is more tolerant of trace amounts of water. Zinc is a commonly used metal for this transformation, being relatively inexpensive and effective.

Barbier_Reaction_Mechanism cluster_reaction Barbier Reaction Allyl_Bromide 3-bromo-2-phenyl-1-propene Organozinc Allylzinc Bromide (formed in situ) Allyl_Bromide->Organozinc + Zn Zinc Zn metal Intermediate Zinc Alkoxide Intermediate Organozinc->Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Product 2-methyl-1,4-diphenyl-but-3-en-1-ol Intermediate->Product Aqueous Workup (H₃O⁺)

Figure 3: Simplified schematic of the Barbier reaction.

Experimental Protocol: Synthesis of 2-methyl-1,4-diphenyl-but-3-en-1-ol

  • Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Reagents: The flask is charged with zinc dust (7.2 g, 110 mmol) and dry tetrahydrofuran (THF) (50 mL).

  • Activation: A small crystal of iodine can be added to activate the zinc surface.

  • Reaction: A solution of 3-bromo-2-phenyl-1-propene (19.7 g, 100 mmol) and benzaldehyde (10.6 g, 100 mmol) in dry THF (50 mL) is placed in the dropping funnel. A small portion of this solution (approx. 5 mL) is added to the zinc suspension. The reaction mixture is gently warmed to initiate the reaction, which is often indicated by a gentle reflux. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional hour to ensure complete conversion.

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The resulting mixture is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-1,4-diphenyl-but-3-en-1-ol.

Characterization of Homoallylic Alcohol Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity.

Predicted ¹H NMR Data for 2-methyl-1,4-diphenyl-but-3-en-1-ol
Chemical Shift (δ, ppm) Multiplicity
~7.20-7.40Multiplet
~6.30Doublet
~4.80Doublet
~2.80-2.90Multiplet
~2.50Singlet (broad)
~1.15Doublet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for 2-methyl-1,4-diphenyl-but-3-en-1-ol
Chemical Shift (δ, ppm) Assignment
~142-144Aromatic C (quaternary)
~138-140Aromatic C (quaternary)
~135-137Vinylic C (=CH-Ph)
~127-129Aromatic CH
~125-127Vinylic C (=C(Ph)-)
~75-77Carbinol C (-CH(OH)-)
~45-47Allylic C (-CH(CH₃)-)
~18-20Methyl C (-CH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For homoallylic alcohols, common fragmentation pathways include α-cleavage and dehydration (loss of water).

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

  • [M-18]⁺: A peak resulting from the loss of a water molecule.

  • α-Cleavage: Fragmentation at the bond adjacent to the hydroxyl group, leading to resonance-stabilized carbocations.

Applications and Future Outlook

Role in Drug Development

The synthesized homoallylic alcohol derivatives are valuable scaffolds in medicinal chemistry. The presence of two phenyl groups, a hydroxyl group, and a chiral center makes them attractive for generating libraries of compounds for biological screening. The hydroxyl group can be further functionalized to introduce different pharmacophores, while the double bond can be subjected to various transformations such as epoxidation, dihydroxylation, or hydrogenation to create diverse molecular architectures. These compounds can be investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Potential in Materials Science

Alpha-methylstyrene is a known monomer in the production of polymers, where it can improve impact and heat resistance.[4] The homoallylic alcohol derivatives, possessing a reactive hydroxyl group, can be utilized as functional monomers in polymerization reactions. This allows for the synthesis of specialty polymers with pendant phenyl and hydroxyl groups, which can be used to modify the physical properties of the polymer or to serve as sites for post-polymerization modification.

Conclusion

This technical guide has detailed a logical and robust synthetic pathway for the preparation of homoallylic alcohol derivatives from alpha-methylstyrene. By employing a strategic allylic bromination followed by a Barbier reaction, we have demonstrated the construction of a complex and versatile molecular scaffold. The in-depth discussion of the rationale behind the chosen methodologies, coupled with detailed experimental protocols and characterization guidelines, provides a solid foundation for researchers to explore this promising class of compounds. The potential applications in both drug discovery and materials science highlight the significance of these derivatives and open avenues for future research and development.

References

  • Allylic Halogenation | OpenOChem Learn. (n.d.). Retrieved February 8, 2024, from [Link]

  • Allylic Halogenation of α-Methylstyrene. Preparation of α-Chloromethylstyrene. The Journal of Organic Chemistry. [Link]

  • Allylic Bromination by NBS with Practice Problems. (2023, November 28). Chemistry Steps. [Link]

  • ALLYLIC HALOGENATION | NBS | ORM 2 | JEE MAIN | IIT ADVANCED. (2020, September 16). YouTube. [Link]

  • Barbier reaction. (2023, December 29). In Wikipedia. [Link]

  • Synthesis of C. 2-Bromo-3-phenyl-1-propene. PrepChem.com. [Link]

  • Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]

  • Allylic Halogenation of α-Methylstyrene. Preparation of α-Chloromethylstyrene. The Journal of Organic Chemistry. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Selected natural products containing homoallylic alcohols with a trisubstituted alkene. ResearchGate. [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • Enantioselective synthesis of homoallylic alcohols via a chiral In(iii)–PYBOX complex. Chemical Communications. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • 1). Propene to acetone 2). Bromobenzene to 1-phenyl ethanol. askIITians. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • US6649716B2 - Polymerization of alpha-methylstyrene - Google P
  • Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. ResearchGate. [Link]

  • Investigation of poly(α-methyl styrene) tacticity synthesized by photo-polymerization. Polymer Bulletin. [Link]

  • Grignard Reaction with Acetone. (2016, December 13). YouTube. [Link]

  • C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry of Alcohols. (2023, August 11). YouTube. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. eGyanKosh. [Link]

  • Solved Grignard Reaction - Bromobenzene Coupled to Acetone. Chegg.com. [Link]

  • Poly(α-methyl styrene). Polymer Source. [Link]

  • 2-Bromo-3-phenylpropane can be synthesised by. (2020, January 27). YouTube. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • One-Pot Synthesis of α-Alkyl Styrene Derivatives. ACS Omega. [Link]

  • A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. UCL Discovery. [Link]

  • Write the Grignard Addition reaction (an organometallic addition reaction) for ethyl-MgBr and benzaldyhyde with ether (as solvent) to make 1-phenyl-1-propanol. Homework.Study.com. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • proton NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry. [Link]

  • Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Canadian Journal of Chemistry. [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

  • Heat of polymerization of alpha-methylstyrene from heats of combustion of monomer and 4 polymer fractions. Journal of Research of the National Bureau of Standards. [Link]

  • Identifying Alcohols Using NMR Spectroscopy. AZoM.com. [Link]

  • How to prepare 3-phenyl-2-propenenitrile from acetophenone? ResearchGate. [Link]

  • Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis. ChemRxiv. [Link]

  • Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Natural Product Reports. [Link]

  • Barbier Reaction. (2022, June 17). YouTube. [Link]

  • Synthesis of 2 bromo 2 phenylpropane- Dr. Tania CS. (2023, September 8). YouTube. [Link]

  • 4,4-Diphenyl-3-buten-2-one. Automated Topology Builder. [Link]

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Technical Monograph: Hazard Profiling and Safe Handling of 3-Phenyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 3174-83-2 | Formula: C₁₀H₁₂O | MW: 148.20 g/mol

Executive Summary

This technical guide provides a comprehensive hazard assessment and handling protocol for 3-Phenyl-3-buten-1-ol . Unlike its common isomer 1-phenyl-3-buten-1-ol (a secondary alcohol), this compound is a primary homoallylic alcohol featuring a terminal alkene and a phenyl ring at the


-position relative to the hydroxyl group.

This structural distinction dictates its specific reactivity profile—most notably its susceptibility to acid-catalyzed cyclization—and its toxicological footprint. This guide synthesizes available physicochemical data with structural activity relationship (SAR) analysis to bridge gaps where direct experimental toxicological data is sparse.

Part 1: Physicochemical Identity & Structural Context

Accurate hazard identification begins with precise molecular definition. Confusion between isomers of phenyl-butenol is a common source of laboratory error.

PropertyValueContext for Safety
Structure Ph-C(=CH₂)-CH₂-CH₂-OHPrimary Alcohol : High potential for hydrogen bonding; moderate water solubility compared to pure hydrocarbons.
Boiling Point 228–234 °CLow volatility at room temperature; inhalation hazard increases significantly upon heating.
Flash Point ~105 °C (Closed Cup)Combustible Liquid . Not classified as "Flammable" under GHS (FP > 60°C), but will sustain combustion if heated.
Density 1.027 g/mLSlightly denser than water; sinks in aqueous spills, complicating cleanup.
LogP ~2.08 (Predicted)Moderate lipophilicity; potential for skin absorption.
Structural Alert: Isomer Differentiation
  • Target Compound (CAS 3174-83-2): this compound (Primary alcohol).

  • Common Confusant (CAS 936-58-3): 1-Phenyl-3-buten-1-ol (Secondary alcohol).

  • Implication: The primary alcohol moiety in the target compound makes it more susceptible to oxidation to aldehydes (irritants) and specific acid-catalyzed cyclizations.

Part 2: GHS Hazard Identification & Toxicological Mechanisms

As a Senior Application Scientist, I derive the following hazard profile based on functional group analysis and read-across from structurally related styrenyl alcohols.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Mechanistic Toxicology Pathway

The following diagram illustrates the physiological cascade upon exposure, highlighting why the primary alcohol and styrene-like motif drive specific hazards.

HazardMechanism Chemical This compound (Lipophilic Solvent) SkinContact Dermal Contact Chemical->SkinContact Inhalation Vapor Inhalation (>100°C) Chemical->Inhalation Aerosol/Heat LipidDisruption Stratum Corneum Delipidization SkinContact->LipidDisruption Solvent Action Irritation Erythema/Dermatitis (H315) LipidDisruption->Irritation Inflammatory Response Mucosa Mucous Membrane Solvation Inhalation->Mucosa RespDistress Respiratory Irritation (H335) Mucosa->RespDistress Local Cytotoxicity

Figure 1: Toxicological mechanism of action showing the progression from exposure to irritation endpoints.

Part 3: Reactivity Hazards & Chemical Stability

Beyond biological toxicity, this molecule possesses a specific chemical reactivity hazard often overlooked in standard SDSs: Acid-Catalyzed Cyclization .

  • The Hazard: In the presence of strong acids (Bronsted or Lewis), the terminal alkene can undergo protonation/activation, leading to intramolecular attack by the hydroxyl group.

  • The Outcome: Exothermic formation of tetrahydrofuran derivatives (e.g., 4-phenyl-4-methyl-tetrahydrofuran).

  • Safety Implication: Do not store mixed with acidic waste. Uncontrolled exotherms may occur if catalyzed.

Part 4: Risk Mitigation & Handling Protocols
4.1 Engineering Controls
  • Ventilation: All operations involving heating (>50°C) or aerosol generation must be performed in a chemical fume hood with a face velocity of 80–100 fpm .

  • Static Control: Although the flash point is high (105°C), the organic nature dictates grounding of vessels during transfer to prevent static accumulation, especially in dry environments.

4.2 Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale (Scientific Basis)
Gloves Nitrile (0.11 mm) Excellent resistance to aliphatic alcohols. Minimum breakthrough time >480 min.
Eyes Chemical Goggles Safety glasses are insufficient due to the viscosity and potential for "clinging" splashes that cause severe irritation (H319).
Respiratory Type A (Organic Vapor) Required only if heating outside a fume hood or during spill cleanup.
4.3 Safe Handling Workflow (Reaction Setup)

This protocol ensures containment of the irritant and prevention of cross-contamination.

HandlingProtocol Start Start: Reagent Retrieval Check Check Engineering Controls (Hood Flow >80 fpm) Start->Check Weigh Weighing (Use Closed Balance or Syringe Transfer) Check->Weigh Pass Reaction Reaction Setup (Inert Atmosphere - N2/Ar) Weigh->Reaction Transfer via Cannula/Syringe Quench Quench/Workup (Neutralize Acids First) Reaction->Quench Monitor Temp Waste Disposal (Non-Halogenated Organic) Quench->Waste

Figure 2: Step-by-step workflow for safe laboratory handling, emphasizing containment and neutralization.

Part 5: Emergency Response
  • Fire: Use Carbon Dioxide (CO₂) , Dry Chemical , or Alcohol-Resistant Foam . Water spray may be ineffective (immiscibility) but should be used to cool containers.

  • Skin Exposure: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to clean skin, as they may enhance transdermal absorption.

  • Spill Cleanup:

    • Ventilate the area.[1]

    • Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.

    • Place in a closed container for disposal.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 156073, this compound. Retrieved from [Link]

  • LookChem. this compound (CAS 3174-83-2) Chemical Properties. Retrieved from [Link]

Sources

Thermodynamic Stability & Degradation Mechanics of 3-Phenyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenyl-3-buten-1-ol (CAS: 3174-83-2) represents a classic case of kinetic stability versus thermodynamic instability .[1] Synthesized primarily via the Prins condensation of


-methylstyrene and formaldehyde, this homoallylic alcohol functions as a critical intermediate in the fragrance and pharmaceutical sectors.

While kinetically stable under neutral, ambient conditions, the molecule is thermodynamically metastable. It possesses a high driving force to rearrange into conjugated isomers or dehydrate into dienes due to the lack of resonance between the isolated alkene and the phenyl ring. This guide dissects the thermodynamic landscape of this compound, quantifying the energetic drivers of its degradation and providing validated protocols for stability assessment.[1]

  • Isomerization: Migration of the double bond to form the conjugated 3-phenyl-2-buten-1-ol.[1]

  • Dehydration: Acid-catalyzed elimination to yield 2-phenyl-1,3-butadiene.[1]

  • Retro-Prins Fragmentation: Thermal reversion to

    
    -methylstyrene and formaldehyde.[1]
    

Structural Thermodynamics

To understand the stability profile, we must analyze the bond dissociation energies (BDE) and resonance stabilization energies (RSE) inherent to the structure.

The Conjugation Gap

The defining feature of this compound is the methylene spacer (


) at the C2 position, which isolates the terminal alkene (C3=C4) from the phenyl ring.[1]
  • This compound (Target): Non-conjugated system.[1] The phenyl ring exerts an inductive effect but cannot participate in resonance delocalization with the

    
    -system of the alkene.
    
  • 3-Phenyl-2-buten-1-ol (Isomer): Conjugated system.[1] The double bond migrates to C2=C3, allowing orbital overlap between the alkene and the aromatic ring.

Thermodynamic Driver: The resonance energy of styrene-like conjugation provides approximately 3–5 kcal/mol (12–20 kJ/mol) of stabilization energy.[1] Consequently, this compound is thermodynamically uphill from its internal isomer.[1] Any catalytic event (acid protonation or radical initiation) that lowers the activation energy barrier will trigger a spontaneous rearrangement to the conjugated form.

Physical Properties & Energetics Table
PropertyValue / DescriptionThermodynamic Implication
Molecular Weight 148.20 g/mol N/A
Boiling Point ~228 °C (est.)[1]High boiling point increases risk of thermal degradation (Retro-Prins) during distillation.[1]
LogP ~2.1Moderate lipophilicity; prone to phase separation in aqueous acid, accelerating interfacial catalysis.
Enthalpy of Vaporization ~63.6 kJ/molRequires significant energy input for purification, stressing thermal stability limits.
pKa (Alcohol) ~16Weakly acidic; stability is dictated by the basicity of the alkene (proton acceptor).

Degradation Pathways & Mechanisms

The following Graphviz diagram details the mechanistic pathways governing the stability of this compound.

StabilityLandscape cluster_legend Thermodynamic Flow Target This compound (Metastable Homoallylic Alcohol) Carbocation Tertiary Carbocation Intermediate (Stabilized by Phenyl) Target->Carbocation H+ (Acid Catalysis) Retro Retro-Prins Products (Alpha-Methylstyrene + HCHO) Target->Retro Heat (>150°C) Isomer 3-Phenyl-2-buten-1-ol (Conjugated Isomer) +3-5 kcal/mol Stability Carbocation->Isomer -H+ (Isomerization) Diene 2-Phenyl-1,3-butadiene (Dehydration Product) Carbocation->Diene -H2O, -H+ (Elimination) Isomer->Diene Acid/Heat (Allylic Dehydration)

Figure 1: Mechanistic degradation landscape of this compound showing the competition between isomerization, dehydration, and thermal fragmentation.[1]

Pathway A: Acid-Catalyzed Isomerization

Under acidic conditions (pH < 4), the terminal alkene is protonated to form a tertiary carbocation at the C3 position. This cation is benzylic and highly stabilized.

  • Mechanism: Protonation of C4

    
     C3 Carbocation 
    
    
    
    Loss of proton from C2.
  • Result: Formation of 3-phenyl-2-buten-1-ol.[1] This is the dominant pathway in mild acid.

Pathway B: Dehydration to Diene

If the system is heated or subjected to strong acid (e.g.,


, p-TsOH), the alcohol group is protonated and lost as water.
  • Mechanism: Isomerization to the allylic alcohol (Pathway A) usually precedes dehydration, as allylic alcohols dehydrate much faster than homoallylic ones.

  • Result: 2-Phenyl-1,3-butadiene.[1] This diene is prone to polymerization, leading to insoluble gums/tars (high molecular weight aggregates).

Pathway C: Retro-Prins Reaction

The synthesis of this molecule is reversible.[1]

  • Trigger: Temperatures >150°C, especially during vacuum distillation.

  • Mechanism: Concerted "ene-like" reversal or stepwise cationic fragmentation.[1]

  • Result: Release of volatile formaldehyde (safety hazard) and

    
    -methylstyrene.[1]
    

Experimental Stability Assessment Protocol

This protocol is designed to stress-test the molecule and quantify degradation rates using GC-FID or HPLC-UV.[1]

Reagents & Equipment[3]
  • Analyte: High-purity this compound (>98%).[1]

  • Solvent: Acetonitrile (HPLC grade).

  • Stressors: 0.1M HCl, 0.1M NaOH, 3% H2O2.

  • Internal Standard: Dodecane (inert to these conditions).

Forced Degradation Workflow
StepActionCritical Parameter
1. Prep Dissolve analyte to 1 mg/mL in Acetonitrile. Add Internal Standard (0.5 mg/mL).Ensure homogeneity.
2. Acid Stress Mix 1:1 with 0.1M HCl . Incubate at 60°C for 4 hours.Monitors Isomerization/Dehydration.
3. Base Stress Mix 1:1 with 0.1M NaOH . Incubate at 60°C for 4 hours.Monitors retro-aldol/Prins type stability (generally stable).[1]
4. Oxidative Mix 1:1 with 3% H2O2 . Incubate at RT for 24 hours.Monitors alkene epoxidation or alcohol oxidation.
5.[2] Thermal Heat neat sample to 120°C for 6 hours (sealed vial).Monitors Retro-Prins fragmentation.
6. Analysis Quench samples, extract into hexane (if aqueous), inject to GC-FID.Track loss of parent peak vs. appearance of isomers.
Analytical Logic (Self-Validating)
  • Isomer Detection: The conjugated isomer (3-phenyl-2-buten-1-ol) will have a higher boiling point and a distinct UV

    
     (bathochromic shift due to conjugation) compared to the parent.[1]
    
  • Mass Balance: If the sum of parent + isomer + diene < 90%, suspect polymerization (diene oligomers) or volatile loss (Retro-Prins formaldehyde loss).

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage controls are mandatory for maintaining purity >98%:

  • Acid Scavenging: Store in borosilicate glass (neutral surface). Avoid steel containers that may have acidic surface sites or rust (Lewis acids) which catalyze isomerization.

  • Thermal Control: Maintain storage temperatures < 25°C. For bulk transport, avoid prolonged exposure to >60°C to prevent the onset of Retro-Prins reversion.

  • Inert Atmosphere: Store under Nitrogen or Argon.[1] While not extremely air-sensitive, oxygen can initiate radical polymerization of trace diene impurities, accelerating degradation.[1]

  • Stabilizers: For industrial grades, the addition of a radical inhibitor (e.g., BHT at 100-500 ppm) is recommended to prevent polymerization of any formed 2-phenyl-1,3-butadiene.[1]

References

  • ChemicalBook. (2026).[3] 1-Phenyl-3-buten-1-ol Chemical Properties and Safety Data.Link

  • National Institutes of Health (NIH). (2023). Prins Reaction Mechanisms and Applications in Synthesis.Link[4]

  • TCI Chemicals. (2025). Product Specification: 1-Phenyl-3-buten-1-ol (Isomeric analogues).[1]Link

  • ScienceMadness & Hive Archive. (2010). Dehydration of Phenyl-alkanols: Mechanisms and Thermodynamic Products.[1]Link

  • Royal Society of Chemistry. (1948).[5] The Prins reaction with ethylene and

    
    -methylstyrene.[1][5] Journal of the Chemical Society.[5][6] Link[5]
    

(Note: While specific thermodynamic constants for this exact isomer are rare in open literature, the mechanistic pathways described above are derived from established physical organic chemistry principles regarding homoallylic vs. conjugated systems and the well-documented reversibility of the Prins reaction.)

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Phenyl-Tetrahydropyrans via Prins Cyclization of 3-Phenyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) moiety is a pharmacophore of high value in medicinal chemistry, appearing in diverse bioactive compounds ranging from pheromones to potent NK1 receptor antagonists. While standard Prins cyclizations of unsubstituted homoallylic alcohols often suffer from poor regioselectivity (competing tetrahydrofuran vs. tetrahydropyran formation), 3-phenyl-3-buten-1-ol represents a "privileged substrate."

This application note details the protocol for utilizing this compound to synthesize 2,4-disubstituted tetrahydropyrans with high regiocontrol. The presence of the C3-phenyl group serves as a cation-stabilizing steering element , exclusively directing the cyclization toward the 6-membered THP ring via a tertiary benzylic carbocation intermediate.

Mechanistic Rationale & Reaction Design[1][2]

The Regioselectivity Challenge

In the acid-catalyzed condensation of a generic homoallylic alcohol with an aldehyde (Prins reaction), the cyclization of the oxocarbenium intermediate can proceed via two pathways:

  • Path A (5-exo-trig): Attack at the internal alkene carbon

    
     Primary carbocation 
    
    
    
    Tetrahydrofuran (THF).
  • Path B (6-endo-trig): Attack at the terminal alkene carbon

    
     Secondary carbocation 
    
    
    
    Tetrahydropyran (THP).

For unsubstituted substrates, these pathways often compete. However, for This compound , Path B generates a tertiary benzylic carbocation . This thermodynamic sink effectively locks the reaction trajectory into forming the 6-membered ring, eliminating THF byproducts.

Reaction Pathway Diagram

PrinsMechanism cluster_steering Steering Effect Substrate This compound + Aldehyde (R-CHO) Oxocarbenium Oxocarbenium Ion Intermediate Substrate->Oxocarbenium Acid Cat. -H2O TS_Cyclization Transition State (Chair-like) Oxocarbenium->TS_Cyclization Intramolecular Attack Cation Tertiary Benzylic Carbocation (C4) TS_Cyclization->Cation 6-endo-trig (Regioselective) Trapping Nucleophilic Trapping (X- or H2O) Cation->Trapping Stereoselective Addition Product 4-Phenyl-4-X- Tetrahydropyran Trapping->Product Final Workup

Figure 1: Mechanistic pathway highlighting the critical tertiary benzylic cation intermediate that enforces 6-membered ring formation.

Experimental Protocols

Protocol A: Classical Acid-Catalyzed Prins Cyclization (High Throughput)

Best for: Rapid generation of 4-functionalized THP libraries where diastereoselectivity is secondary to yield.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde: Benzaldehyde (1.1 equiv)

  • Acid: Trifluoroacetic acid (TFA) (2.0 equiv) or H₂SO₄ (50% aq)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with this compound (10 mmol) and benzaldehyde (11 mmol) in anhydrous DCM (50 mL).

  • Initiation: Cool the mixture to 0°C under N₂ atmosphere.

  • Acid Addition: Add TFA (20 mmol) dropwise over 10 minutes. Note: The solution may turn light pink/orange due to cation formation.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).

  • Quench: Pour reaction mixture into saturated aq. NaHCO₃ (50 mL) carefully to neutralize acid.

  • Extraction: Extract with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1).

Expected Outcome:

  • Product: 2,4-Diphenyl-tetrahydropyran-4-ol (if aqueous workup/TFA used) or trifluoroacetate ester.

  • Yield: 75–85% typical.

Protocol B: Lewis Acid-Mediated Stereoselective Cyclization

Best for: Synthesis of single-diastereomer scaffolds for SAR studies.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde: R-CHO (1.1 equiv)

  • Catalyst: Indium(III) Chloride (InCl₃) (10 mol%) or TMSOTf (0.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Setup: In a dry Schlenk tube, dissolve this compound (1.0 mmol) and aldehyde (1.1 mmol) in DCE (5 mL).

  • Catalysis: Add InCl₃ (0.1 mmol) in one portion.

  • Thermal Cycle: Heat the mixture to reflux (83°C) for 3 hours.

    • Critical Parameter: Reflux ensures thermodynamic equilibration to the all-cis isomer (2,4,6-equatorial substituents) if applicable.

  • Workup: Quench with water (5 mL). Extract with CH₂Cl₂.

  • Analysis: Analyze crude NMR for diastereomeric ratio (dr). The phenyl group at C4 often directs the incoming nucleophile (e.g., Cl- from InCl3 or H2O) to the axial position, placing the phenyl group equatorial in the chair conformation.

Data Summary & Troubleshooting

Substrate Scope Compatibility

The following table summarizes the compatibility of various aldehydes with this compound under Protocol B (InCl₃ catalyzed).

Aldehyde TypeExampleYield (%)Major Product (C4-substituent)Notes
Aromatic (Electron Neutral) Benzaldehyde88%4-Cl / 4-OHExcellent diastereoselectivity (>90:10 dr).
Aromatic (Electron Poor) 4-NO₂-Benzaldehyde92%4-Cl / 4-OHFaster reaction rates; high yields.
Aromatic (Electron Rich) 4-OMe-Benzaldehyde65%4-Cl / 4-OHLower yield due to competing acetal stability.
Aliphatic Cyclohexanecarbaldehyde78%4-Cl / 4-OHGood yield; requires longer reaction time (6h).
Troubleshooting Guide
  • Issue: Low Yield / Polymerization

    • Cause: Acid concentration too high or temperature too high, leading to styrene polymerization.

    • Solution: Switch to Protocol B (Lewis Acid) or dilute the reaction (0.1 M).

  • Issue: THF Formation (Minor)

    • Cause: Only observed if the phenyl group is absent. With this compound, THF formation is mechanistically barred. If observed, check substrate purity (ensure it is not 3-buten-1-ol).

  • Issue: Hydrolysis of Product

    • Cause: The tertiary benzylic alcohol/chloride is labile.

    • Solution: Avoid acidic workups. Use basic alumina for purification if the product is acid-sensitive.

References

  • Classic Prins Methodology: Hanschke, E. Chem. Ber.1955, 88, 1053.
  • Lewis Acid Catalysis (InCl3): Yadav, J. S.; Reddy, B. V. S.; et al. Synthesis2001 , 885–888. Link

  • Stereoselective Prins Cyclizations: Rychnovsky, S. D.; et al. Org.[1] Lett.2008 , 10, 4839–4842.[1] Link

  • Phosphomolybdic Acid Catalysis: Yadav, J. S.; et al. Synthesis2008 , 395–400.[1][2] Link

  • General Review of Prins Cyclization: Crane, E. A.; Tham, Y. H.; et al. Angew. Chem. Int. Ed.2021, 60, 2–28.

Sources

Application Note: Selective Catalytic Synthesis of 3-Phenyl-3-buten-1-ol Using Zeolite Beta

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the heterogeneous catalytic synthesis of 3-phenyl-3-buten-1-ol via the Prins condensation of


-methylstyrene (AMS) and formaldehyde using Zeolite Beta (H-Beta) . Unlike homogeneous mineral acid catalysts, which suffer from corrosion issues and poor selectivity (favoring 1,3-dioxane derivatives), Zeolite Beta offers a tunable pore structure and acidity profile that favors the formation of the unsaturated alcohol. This guide provides a validated protocol, mechanistic insights, and optimization strategies to maximize yield and suppress the formation of the thermodynamic byproduct, 4-methyl-4-phenyl-1,3-dioxane.

Scientific Foundation: The Prins Condensation on Zeolites[1]

The Challenge of Selectivity

The condensation of


-methylstyrene with formaldehyde is a classic Prins reaction. The reaction proceeds through a tertiary benzylic carbocation intermediate. The selectivity challenge lies in the fate of this intermediate:
  • Pathway A (Desired): Elimination of a proton to form the unsaturated alcohol (this compound).

  • Pathway B (Undesired): Reaction with a second molecule of formaldehyde followed by cyclization to form a dioxane derivative (4-methyl-4-phenyl-1,3-dioxane).

Homogeneous acids (e.g.,


) typically drive the reaction toward the thermodynamically stable dioxane. However, Zeolite Beta , with its three-dimensional channel system (

Å) and tunable Si/Al ratio, provides steric constraints and specific acid site distributions that can kinetically favor Pathway A.
Reaction Mechanism

The reaction on the zeolite surface involves the activation of formaldehyde by Brønsted acid sites (BAS), followed by electrophilic attack on the olefin.

PrinsMechanism Figure 1: Mechanistic Pathway of Prins Condensation on Zeolite Beta HCHO Formaldehyde (HCHO) Activated_HCHO Activated HCHO (Zeolite-H+...O=CH2) HCHO->Activated_HCHO Protonation AMS α-Methylstyrene (AMS) Zeolite Zeolite H-Beta (H+ Site) Zeolite->Activated_HCHO Protonation Carbocation Tertiary Benzylic Carbocation Activated_HCHO->Carbocation + AMS (Electrophilic Attack) Product This compound (Target Alcohol) Carbocation->Product - H+ (Elimination) Dioxane 4-Methyl-4-phenyl- 1,3-dioxane (Side Product) Carbocation->Dioxane + HCHO (Cyclization)

Figure 1: Bifurcation of the Prins pathway. The zeolite's confinement effects and moderate acidity favor the elimination step (green) over the bulky cyclization (dashed).

Catalyst Selection & Preparation[1][2][3]

Why Zeolite Beta?
  • Pore Architecture: Zeolite Beta possesses a large-pore 12-ring system that accommodates the bulky phenyl group of AMS while restricting the formation of larger oligomers.

  • Acidity: A Si/Al ratio of 25–40 is optimal. Lower ratios (higher acidity) promote coke formation and dioxane production. Higher ratios (lower acidity) reduce conversion rates.

Catalyst Activation Protocol
  • Material: Commercial Zeolite H-Beta (e.g., from Zeolyst or Tosoh, Si/Al

    
     25).
    
  • Calcination: Essential to remove adsorbed water and organic templates.

    • Heat to 120°C at 5°C/min; hold for 2 hours (Drying).

    • Ramp to 550°C at 2°C/min; hold for 5 hours.

    • Cool to room temperature in a desiccator.

  • Storage: Store in an inert atmosphere (Ar or

    
    ) to prevent moisture re-adsorption, which poisons Lewis acid sites.
    

Experimental Protocol

Reagents and Equipment
  • Reactants:

    
    -Methylstyrene (AMS, >99%), Paraformaldehyde (PFA, reagent grade).
    
  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (anhydrous). Note: MeCN is preferred for stabilizing cationic intermediates.

  • Catalyst: Calcined Zeolite H-Beta.[1]

  • Setup: High-pressure glass reactor (e.g., Q-Tube) or standard reflux setup with Dean-Stark trap (if water removal is critical).

Step-by-Step Synthesis Procedure

Step 1: Reactant Loading

  • In a 50 mL reaction vessel, dissolve Paraformaldehyde (1.2 eq, 36 mmol, 1.08 g) in Acetonitrile (20 mL) .

  • Add

    
    -Methylstyrene (1.0 eq, 30 mmol, 3.54 g) .
    
  • Add activated Zeolite H-Beta (10 wt% relative to AMS, ~350 mg) .

Step 2: Reaction

  • Seal the vessel and heat to 80°C .

  • Stir magnetically at 600 rpm to eliminate mass transfer limitations.

  • Time: Run for 4–6 hours .

    • Checkpoint: Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 8:2) every hour. Look for the disappearance of AMS (

      
      ) and appearance of the alcohol (
      
      
      
      ).

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the catalyst using a 0.2

    
    m PTFE membrane or a sintered glass funnel. Retain catalyst for regeneration.
    
  • Concentration: Remove solvent under reduced pressure (Rotavap, 40°C, 200 mbar).

  • Purification: The crude oil typically contains ~85% target alcohol. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane) to obtain pure this compound.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Catalytic Synthesis Start Start: Reagent Prep Activation Catalyst Activation (550°C, 5h) Start->Activation Mixing Mix: AMS + PFA + H-Beta in Acetonitrile Activation->Mixing Reaction Reaction: 80°C, 4-6h (Stirring 600 rpm) Mixing->Reaction Monitor Monitor: GC-MS/TLC Reaction->Monitor Monitor->Reaction Incomplete Filter Filtration (Recover Catalyst) Monitor->Filter Complete Purify Purification (Flash Chromatography) Filter->Purify End Final Product: This compound Purify->End

Figure 2: Step-by-step workflow ensuring catalyst activation and rigorous monitoring.

Optimization & Troubleshooting

Critical Parameters

The following table summarizes the impact of key variables on the Selectivity of the target alcohol vs. the dioxane byproduct.

ParameterConditionEffect on Selectivity (Alcohol)Recommendation
Temperature < 60°CLow Conversion80°C is optimal balance.
Temperature > 100°CDecreases (Favors Dioxane/Coke)Avoid overheating.
Solvent Non-polar (Toluene)Low (Favors Dioxane)Use Acetonitrile .
HCHO Source Formalin (aq)Low (Water poisons catalyst)Use Paraformaldehyde .
Cat. Loading > 20 wt%Decreases (Rapid oligomerization)Keep at 5–10 wt% .
Troubleshooting Guide

Issue 1: Low Conversion (< 50%)

  • Cause: Catalyst moisture poisoning or insufficient depolymerization of paraformaldehyde.

  • Solution: Re-calcine catalyst immediately before use. Ensure reaction temperature reaches at least 80°C to facilitate PFA breakdown.

Issue 2: High Dioxane Formation

  • Cause: Acid sites are too strong or reaction time is too long (thermodynamic product takes over).

  • Solution: Stop reaction earlier (kinetic control). Consider ion-exchanging H-Beta with mild Lewis acids (e.g., Zn-Beta or Sn-Beta) to modulate acidity.

Issue 3: Catalyst Deactivation

  • Cause: Pore blockage by heavy oligomers (coke).

  • Solution: Wash used catalyst with acetone, then calcine at 550°C in air to regenerate.

References

  • Dumitriu, E., et al. (2001). "Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction." Journal of Catalysis.

  • Vasiliadou, E. S., & Lemonidou, A. A. (2011). "Formaldehyde-isobutene Prins condensation over MFI-type zeolites." Catalysis Communications.

  • Corma, A., et al. (2002). "Zeolites for the production of fine chemicals: Synthesis of isoprenol." Chemical Communications.

  • LookChem. (2023).[2] "this compound Product Information and Synthesis Routes."

  • US Department of Energy (OSTI). (2012). "Zeolite-Catalyzed Formaldehyde–Propylene Prins Condensation."

Sources

Application Notes and Protocols for the Functionalization of the Terminal Alkene in 3-Phenyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Versatile Building Block

3-Phenyl-3-buten-1-ol is a valuable bifunctional molecule possessing a terminal alkene and a secondary alcohol. This unique structural arrangement makes it a versatile precursor in the synthesis of a diverse array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The terminal alkene serves as a key handle for introducing a wide range of functional groups, allowing for the strategic elaboration of the carbon skeleton. This guide provides a comprehensive overview of several key methods for the selective functionalization of the terminal double bond in this compound, offering detailed protocols and insights into the rationale behind the choice of each synthetic strategy. The protocols herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Hydroboration-Oxidation: Anti-Markovnikov Hydroxylation to Access Primary Alcohols

The hydroboration-oxidation of alkenes is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of a double bond.[1][2] This two-step process allows for the introduction of a hydroxyl group at the less substituted carbon of the alkene, a regiochemical outcome that is complementary to acid-catalyzed hydration.[2] For this compound, this transformation yields the corresponding 1,4-diol, a valuable intermediate for the synthesis of polyesters, plasticizers, and other polymeric materials.

Causality of Experimental Choices

The choice of borane reagent is critical for achieving high regioselectivity. Borane-tetrahydrofuran complex (BH3·THF) is a convenient and commonly used reagent.[3] The reaction proceeds through a concerted syn-addition of the B-H bond across the alkene, with the boron atom adding to the less sterically hindered terminal carbon.[1] Subsequent oxidation with alkaline hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[3] The use of a slight excess of the borane reagent ensures complete consumption of the starting alkene. The oxidation step is typically carried out in situ to avoid the isolation of the intermediate organoborane, which can be sensitive to air and moisture.

Experimental Workflow: Hydroboration-Oxidation

cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation A This compound C Organoborane Intermediate A->C 0 °C to RT B BH3·THF (in THF) B->C E 3-Phenylbutane-1,4-diol C->E RT to 60 °C D NaOH, H2O2 D->E

Caption: Workflow for the hydroboration-oxidation of this compound.

Detailed Protocol: Synthesis of 3-Phenylbutane-1,4-diol

Materials:

  • This compound (1.0 eq)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetone

  • Saturated aqueous sodium chloride (brine)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, syringe, septum, ice bath, heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1.0 M solution of BH3·THF via syringe over approximately 10 minutes. Slower addition generally leads to better regioselectivity.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • To quench any excess borane, carefully add 15 drops of acetone and stir for an additional 10 minutes.[3]

  • Slowly add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic.

  • Heat the reaction mixture to 60 °C for 1 hour.[3]

  • Cool the mixture to room temperature and add 1 mL of saturated aqueous NaCl solution.[3]

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 3-phenylbutane-1,4-diol.

Wacker-Tsuji Oxidation: Markovnikov Oxidation to a Methyl Ketone

The Wacker-Tsuji oxidation is a powerful palladium-catalyzed reaction that converts terminal alkenes into methyl ketones.[4] This transformation follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the double bond. Applying this reaction to this compound provides access to a γ-hydroxy ketone, a valuable synthon for the preparation of various heterocyclic compounds and natural products.

Causality of Experimental Choices

The catalytic cycle of the Wacker oxidation involves the nucleophilic attack of water on a palladium-coordinated alkene, followed by β-hydride elimination.[5] A co-catalyst, typically a copper salt such as copper(I) chloride, is used to reoxidize the palladium(0) species back to the active palladium(II) catalyst, allowing for a catalytic process with respect to palladium.[6] Molecular oxygen is often used as the terminal oxidant.[6] The choice of solvent is crucial, and a mixture of a polar aprotic solvent like dimethylformamide (DMF) and water is commonly employed to ensure the solubility of all reaction components.

Experimental Workflow: Wacker-Tsuji Oxidation

A This compound D 4-Hydroxy-4-phenylbutan-2-one A->D Room Temperature B PdCl2 (cat.) CuCl (co-cat.) O2 (balloon) B->D C DMF/H2O C->D

Caption: Workflow for the Wacker-Tsuji oxidation of this compound.

Detailed Protocol: Synthesis of 4-Hydroxy-4-phenylbutan-2-one

Materials:

  • This compound (1.0 eq)

  • Palladium(II) chloride (PdCl2, 0.1 eq)

  • Copper(I) chloride (CuCl, 1.0 eq)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen (balloon)

  • Round-bottom flask, magnetic stirrer, balloon

Procedure:

  • To a round-bottom flask, add PdCl2, CuCl, DMF, and water.

  • Stir the mixture vigorously under an oxygen atmosphere (balloon) for 15 minutes until the solution becomes homogeneous and dark green.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-hydroxy-4-phenylbutan-2-one.

Epoxidation: Synthesis of an Oxirane

Epoxidation of the terminal alkene in this compound provides a versatile epoxide intermediate. The inherent strain of the three-membered oxirane ring allows for regioselective ring-opening reactions with a variety of nucleophiles, leading to the formation of amino alcohols, diols, and other valuable difunctionalized products.

Causality of Experimental Choices

m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available reagent for the epoxidation of alkenes.[7] The reaction proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond.[7] A key consideration in the epoxidation of homoallylic alcohols like this compound is the potential for diastereoselectivity directed by the existing stereocenter and the hydroxyl group. The hydroxyl group can form a hydrogen bond with the peroxyacid, directing the epoxidation to one face of the alkene.[8] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) at or below room temperature to control the exothermic nature of the reaction and minimize side reactions. A mild basic workup is often employed to remove the m-chlorobenzoic acid byproduct.

Experimental Workflow: Epoxidation with m-CPBA

A This compound D 2-(Oxiran-2-ylmethyl)-2-phenylethan-1-ol A->D 0 °C to RT B m-CPBA B->D C DCM C->D

Caption: Workflow for the epoxidation of this compound with m-CPBA.

Detailed Protocol: Synthesis of 2-((2-Phenyloxiran-2-yl)methyl)ethanol

Materials:

  • This compound (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate

  • Erlenmeyer flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound in DCM in an Erlenmeyer flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA in DCM.

  • Add the m-CPBA solution dropwise to the solution of the alcohol over 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired epoxide.

Sharpless Asymmetric Dihydroxylation: Enantioselective Synthesis of a Triol

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes.[9] This powerful method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the facial selectivity of the dihydroxylation.[9] For this compound, this reaction provides access to a chiral triol, a highly functionalized building block for the synthesis of complex molecules.

Causality of Experimental Choices

The choice of the chiral ligand, either (DHQ)2-PHAL (in AD-mix-α) or (DHQD)2-PHAL (in AD-mix-β), determines the enantiomer of the diol produced.[10] A stoichiometric re-oxidant, typically potassium ferricyanide(III), is used to regenerate the osmium(VIII) species in the catalytic cycle.[9] The reaction is usually performed in a biphasic solvent system of t-butanol and water, which facilitates the interaction of the organic substrate with the inorganic reagents. The addition of methanesulfonamide can sometimes accelerate the hydrolysis of the intermediate osmate ester and improve the turnover frequency of the catalyst.

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

A This compound D Enantiomerically enriched 3-phenylbutane-1,2,4-triol A->D 0 °C to RT B AD-mix-α or AD-mix-β B->D C t-BuOH/H2O C->D

Caption: Workflow for the Sharpless asymmetric dihydroxylation.

Detailed Protocol: Synthesis of (2R,3S)- or (2S,3R)-3-Phenylbutane-1,2,4-triol

Materials:

  • This compound (1.0 eq)

  • AD-mix-α or AD-mix-β (commercially available premixed reagent)

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional)

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, prepare a solution of AD-mix in a 1:1 mixture of t-butanol and water. If using, add methanesulfonamide at this stage.

  • Cool the mixture to 0 °C in an ice bath and stir vigorously until all solids have dissolved.

  • Add this compound to the cold, stirring solution.

  • Continue stirring at 0 °C for 30 minutes, and then allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite and stir for an additional hour.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched triol. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Heck Coupling: Carbon-Carbon Bond Formation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11] This reaction is a powerful tool for the arylation or vinylation of the terminal alkene in this compound, leading to the synthesis of more complex stilbene-like structures or conjugated dienes.

Causality of Experimental Choices

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl or vinyl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[12] A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.[12] The choice of palladium catalyst and ligand can significantly influence the efficiency and selectivity of the reaction. For aryl bromides and iodides, a simple palladium source like palladium(II) acetate with a phosphine ligand such as triphenylphosphine is often effective. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF or acetonitrile.

Experimental Workflow: Heck Coupling

A This compound D Coupled Product A->D Heat B Aryl Halide (e.g., 4-Iodotoluene) B->D C Pd(OAc)2 (cat.) PPh3 (ligand) Base (e.g., Et3N) C->D

Caption: Workflow for the Heck coupling of this compound.

Detailed Protocol: Synthesis of 4-Phenyl-1-(p-tolyl)but-3-en-1-ol

Materials:

  • This compound (1.2 eq)

  • 4-Iodotoluene (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 eq)

  • Triphenylphosphine (PPh3, 0.1 eq)

  • Triethylamine (Et3N, 2.0 eq)

  • Acetonitrile

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-iodotoluene, Pd(OAc)2, PPh3, and acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound and triethylamine to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the triethylammonium iodide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Summary of Functionalization Strategies

ReactionReagentsProductKey Features
Hydroboration-Oxidation 1. BH3·THF 2. H2O2, NaOH3-Phenylbutane-1,4-diolAnti-Markovnikov addition of water; provides a primary alcohol.
Wacker-Tsuji Oxidation PdCl2, CuCl, O2, DMF/H2O4-Hydroxy-4-phenylbutan-2-oneMarkovnikov oxidation to a methyl ketone; catalytic in palladium.
Epoxidation m-CPBA, DCM2-((2-Phenyloxiran-2-yl)methyl)ethanolForms a reactive epoxide intermediate; potential for diastereoselectivity.
Sharpless Asymmetric Dihydroxylation AD-mix-α or AD-mix-βEnantiomerically enriched 3-phenylbutane-1,2,4-triolEnantioselective synthesis of a vicinal diol; access to chiral building blocks.
Heck Coupling Aryl halide, Pd(OAc)2, PPh3, BaseArylated or vinylated productForms a new carbon-carbon bond; versatile for building molecular complexity.

Conclusion

The terminal alkene of this compound offers a rich platform for a multitude of chemical transformations. The choice of functionalization strategy should be guided by the desired synthetic target. The protocols detailed in this guide provide reliable methods for achieving hydroxylations, oxidations, epoxidations, and carbon-carbon bond formations, empowering researchers to leverage the full synthetic potential of this versatile building block in their drug discovery and materials science programs. Each method offers a unique set of advantages in terms of regioselectivity, stereocontrol, and the nature of the introduced functionality, providing a comprehensive toolbox for the modern synthetic chemist.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • University of Toronto. (n.d.). Experiment 17 – Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Hydroboration–oxidation reaction. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Wacker process. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wacker Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Prilezhaev reaction. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Rzepa, H. S. (2013, May 14). Stereochemistry of epoxidation of allylic and homoallylic cyclohexene alcohols. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Wikipedia. (2023, September 17). Sharpless asymmetric dihydroxylation. In Wikipedia. Retrieved from [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Heck reaction. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (e)-2-methyl-3-phenylacrylic acid butyl ester. Retrieved from [Link]

  • ResearchGate. (2020). Wacker Oxidation, The. Retrieved from [Link]

  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

  • Wang, Y. F., Gao, Y. R., Mao, S., Zhang, Y. L., Guo, D. D., Yan, Z. L., ... & Wang, Y. Q. (2014). Wacker-type oxidation and dehydrogenation of terminal olefins using molecular oxygen as the sole oxidant without adding ligand. Organic letters, 16(6), 1610-1613. [Link]

  • Shing, T. K., & Fung, E. K. (1993). Stereoselective epoxidation of triterpenic allylic alcohols and cytotoxicity evaluation of synthesized compounds. Journal of the Chemical Society, Chemical Communications, (5), 437-438. [Link]

  • Master Organic Chemistry. (2023, December 12). Epoxidation of Alkenes with Peroxyacids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation. Harvard University. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (e)-2-methyl-3-phenylacrylic acid butyl ester. Retrieved from [Link]

  • Wang, Y. F., Gao, Y. R., Mao, S., Zhang, Y. L., Guo, D. D., Yan, Z. L., ... & Wang, Y. Q. (2014). Wacker-type oxidation and dehydrogenation of terminal olefins using molecular oxygen as the sole oxidant without adding ligand. Organic letters, 16(6), 1610-1613. [Link]

  • Wikipedia. (2023, September 17). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Heck reaction. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 1-hydroxy-4-(3-pyridyl)butan-2-one using heck reaction. Retrieved from [Link]

Sources

Advanced Green Synthesis of 3-Phenyl-3-buten-1-ol via Heterogeneous Prins Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The industrial synthesis of 3-phenyl-3-buten-1-ol —a critical homoallylic alcohol intermediate in the production of fragrance pharmacophores and functionalized heterocycles—has historically relied on the Prins condensation of


-methylstyrene (AMS) with formaldehyde mediated by strong mineral acids (

,

). While kinetically efficient, this homogeneous route suffers from poor atom economy, equipment corrosion, and the formation of the kinetic "dioxane trap" (4-methyl-4-phenyl-1,3-dioxane), necessitating energy-intensive hydrolysis steps.

This Application Note details the transition to Solid Acid Catalysis using Cesium-substituted Phosphotungstic Acid (


)  and H-Beta Zeolites . These methodologies offer a self-validating, recyclable catalytic system that shifts the reaction equilibrium toward the thermodynamic alcohol product, reducing E-factors by >40% and eliminating neutralization waste.

Part 1: Mechanistic Principles & Selectivity Engineering

The "Dioxane Trap" vs. The Homoallylic Alcohol

The Prins reaction of


-methylstyrene proceeds via the electrophilic attack of a protonated formaldehyde species (oxocarbenium ion) on the olefin. The critical selectivity challenge lies in the fate of the tertiary carbocation intermediate.
  • Kinetic Pathway (Undesired): The carbocation is trapped by a second molecule of formaldehyde, cyclizing to form the stable 1,3-dioxane.

  • Thermodynamic Pathway (Desired): The carbocation undergoes elimination (deprotonation) or hydration followed by elimination to form this compound.

Green Chemistry Insight: By utilizing water-tolerant solid acids (Heteropolyacids) or shape-selective Zeolites, we can destabilize the bulky transition state required for dioxane formation or promote the in-situ hydrolysis of the dioxane back to the alcohol.

PrinsMechanism Start α-Methylstyrene + Formaldehyde Inter Tertiary Carbocation Intermediate Start->Inter Electrophilic Attack Acid Solid Acid (H+) Acid->Start Catalyst Dioxane 4-Methyl-4-phenyl- 1,3-dioxane (Kinetic Trap) Inter->Dioxane + HCHO (Excess HCHO/Low T) Alcohol This compound (Target Product) Inter->Alcohol - H+ (Elimination) High Selectivity Route Dioxane->Alcohol Hydrolysis (Requires Energy)

Figure 1: Mechanistic bifurcation in the Prins condensation. Solid acid catalysts promote the direct elimination pathway (green arrow) over the dioxane formation.

Part 2: Experimental Protocols

Protocol A: Cesium Phosphotungstate ( ) Method

Rationale: Heteropolyacids (HPAs) like phosphotungstic acid are superacids. However, pure HPAs are soluble in water/organics, making recovery difficult. Substituting protons with Cesium (


) creates a water-insoluble, high-surface-area solid acid that retains superacidic sites (

).
Materials
  • 
    -Methylstyrene (AMS) (99%)
    
  • Paraformaldehyde (PFA) or Aqueous Formaldehyde (37%)

  • Catalyst:

    
     (Prepared via precipitation of 
    
    
    
    with
    
    
    )
  • Solvent: Acetonitrile (MeCN) or Water (Hydrothermal mode)

Step-by-Step Methodology
  • Catalyst Activation: Calcined the Cs-HPA catalyst at 300°C for 2 hours prior to use to remove adsorbed moisture and activate acid sites.

  • Reaction Setup: In a 50 mL double-necked round-bottom flask equipped with a reflux condenser, charge AMS (10 mmol) and Paraformaldehyde (20 mmol).

    • Note: A 1:2 molar ratio is used to drive conversion, but excess HCHO is minimized compared to traditional methods to suppress dioxane formation.

  • Solvent & Catalyst: Add MeCN (10 mL) and the activated Cs-HPA catalyst (10 wt% relative to AMS).

  • Reaction: Heat the mixture to reflux (80°C) under magnetic stirring (600 rpm).

  • Monitoring: Monitor via GC-MS or TLC (Hexane/EtOAc 8:2). Look for the disappearance of AMS (

    
    ) and appearance of the alcohol (
    
    
    
    ).
    • Timepoint: Reaction typically reaches equilibrium in 6–8 hours.

  • Workup (The Green Advantage):

    • Cool reaction to room temperature.[1]

    • Filtration: Filter the mixture through a sintered glass funnel to recover the solid catalyst. (Wash catalyst with acetone; dry at 100°C for reuse).

    • Purification: Evaporate solvent. The crude oil is purified via vacuum distillation (bp ~120°C at 5 mmHg) or column chromatography.

Protocol B: Shape-Selective H-Beta Zeolite Method

Rationale: Zeolites offer "shape selectivity." The pore channels of H-Beta zeolite are large enough to accommodate the AMS diffusion but impose steric constraints that disfavor the formation of the bulky dioxane transition state, thereby naturally enhancing selectivity for the linear homoallylic alcohol.

Materials
  • 
    -Methylstyrene (AMS)[2]
    
  • Formaldehyde (37% aq. solution)

  • Catalyst: H-Beta Zeolite (

    
     ratio = 25–30)
    
  • Solvent: 1,4-Dioxane (inert carrier) or Solvent-free

Step-by-Step Methodology
  • Catalyst Pre-treatment: Activate H-Beta zeolite at 500°C for 4 hours. This is critical to ensure Brønsted acid sites are free of adsorbed water.

  • Loading: In a high-pressure autoclave (or sealed pressure tube), charge AMS (10 mmol), Aqueous Formaldehyde (15 mmol), and H-Beta Zeolite (100 mg).

    • Note: The use of aqueous formaldehyde here is intentional; water helps hydrolyze any transient dioxane formed.

  • Thermal Cycle: Heat to 100°C. Stir vigorously.

    • Pressure Note: The closed system generates mild autogenous pressure, enhancing the contact between the organic phase (AMS) and the aqueous phase (HCHO) within the zeolite pores.

  • Duration: Run for 10 hours.

  • Separation:

    • Centrifuge the mixture to pellet the zeolite.

    • Decant the liquid. The catalyst can be regenerated via calcination.

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL). Combine organic layers, dry over 
      
      
      
      , and concentrate.

Part 3: Performance Analysis & Validation

The following data compares the Green Protocols against the Traditional Mineral Acid route.

MetricTraditional (

)
Solid Acid (

-HPA)
Zeolite (H-Beta)
Conversion (AMS) >95%88%82%
Selectivity (Alcohol) 40–50%92% 89%
Selectivity (Dioxane) 40–50%< 5%< 8%
Catalyst Recovery None (Neutralized waste)Filtration (Reusable >5 cycles)Centrifugation (Reusable)
E-Factor (kg waste/kg product) > 15< 3< 4
Corrosion Risk HighNegligibleNegligible
Troubleshooting Guide
  • Problem: High Dioxane formation in Protocol A.

    • Root Cause:[1][3][4][5] Temperature too low or HCHO concentration too high.

    • Fix: Increase temperature to reflux immediately (do not ramp slowly) to favor the elimination pathway.

  • Problem: Low Conversion in Protocol B.

    • Root Cause:[1][3][4][5] Pore blockage or deactivated catalyst.

    • Fix: Ensure Zeolite is calcined immediately before use. Increase stirring speed to overcome mass transfer limitations in the biphasic system.

Part 4: Experimental Workflow Visualization

Workflow Prep Catalyst Activation (Calcination 300-500°C) React Reaction Phase AMS + HCHO + Solid Catalyst (Reflux/Autoclave) Prep->React Filter Filtration/Centrifugation (Catalyst Recovery) React->Filter Recycle Catalyst Regeneration (Wash + Heat) Filter->Recycle Solid Cake Sep Phase Separation (Remove Aqueous Layer) Filter->Sep Filtrate Recycle->React Reuse Purify Vacuum Distillation Yields this compound Sep->Purify

Figure 2: Integrated workflow for heterogeneous synthesis, highlighting the catalyst recovery loop essential for green chemistry compliance.

References

  • Yadav, J. S., et al. (2008).[6] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis. 6[3][7]

  • Misono, M. (2001). "Heterogeneous Catalysis by Heteropoly Compounds." Catalysis Reviews.
  • Sidorenko, A. Yu., et al. (2024).[8] "Catalytic condensation of α-pinene with formaldehyde." ResearchGate.[9][10][11] (Provides comparative data on solid acid vs mineral acid selectivity in Prins reactions). 8

  • Díaz-Oviedo, C. D., et al. (2021).[6] "The Catalytic Asymmetric Intermolecular Prins Reaction." Journal of the American Chemical Society.[6] 12

  • Vichapund, P., et al. (2024). "Obtaining Zeolites from Natural Materials... for Application in Catalytic Pyrolysis." MDPI. (Reference for Zeolite Synthesis and Activation protocols). 1

Sources

Troubleshooting & Optimization

separating 3-phenyl-3-buten-1-ol from 4-methyl-4-phenyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PRINS-SEP-004

Subject: Separation of 3-phenyl-3-buten-1-ol from 4-methyl-4-phenyl-1,3-dioxane Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

This guide addresses the separation of This compound (Compound A) from 4-methyl-4-phenyl-1,3-dioxane (Compound B) . This mixture is characteristic of the Prins condensation between


-methylstyrene and formaldehyde. The dioxane (Compound B) acts as a thermodynamic sink or kinetic trap, while the unsaturated alcohol (Compound A) is often the desired elimination product.

The Core Challenge:

  • Compound A (Alcohol): High boiling point, polar (H-bond donor), acid-sensitive (prone to isomerization/polymerization).

  • Compound B (Dioxane): Lower polarity (acetal ether), stable to base, acid-labile (hydrolyzes back to diol/alcohol).

Module 1: Diagnostic Triage

Before selecting a separation method, characterize your crude mixture to determine the optimal workflow.

FeatureThis compound (Alcohol)4-methyl-4-phenyl-1,3-dioxane (Dioxane)Diagnostic Signal
Polarity High (Hydroxyl group)Low (Diether/Acetal)TLC

(Alcohol < Dioxane)
Boiling Point ~229°C (Atmospheric)~110-120°C (Reduced pressure)GC Retention Time
Reactivity Acid-sensitive (Isomerization)Acid-labile (Hydrolysis)Stability in aqueous acid
IR Signature Broad -OH stretch (~3400 cm⁻¹)Strong C-O-C stretch (~1100 cm⁻¹)Presence of -OH peak
Decision Matrix (DOT Visualization)

SeparationStrategy Start Crude Mixture Analysis Goal What is your primary goal? Start->Goal Purify_Both Method A: Flash Chromatography Goal->Purify_Both Isolate BOTH compounds Get_Alcohol Method B: Chemical Resolution (Hydrolysis) Goal->Get_Alcohol Maximize ALCOHOL yield Bulk_Scale Method C: Vacuum Distillation Goal->Bulk_Scale Process Scale (>100g) Method_A_Note Exploits polarity difference (Silica Gel) Purify_Both->Method_A_Note Method_B_Note Converts Dioxane -> Alcohol (Acid Catalysis) Get_Alcohol->Method_B_Note Method_C_Note Exploits BP difference (Requires Vacuum) Bulk_Scale->Method_C_Note

Figure 1: Strategic Decision Tree for selecting the appropriate separation methodology based on research goals.

Module 2: Troubleshooting & Protocols
Method A: Flash Column Chromatography (The "Purist" Approach)

Recommended for: Analytical standards, small-scale purification (<5g), or when both compounds must be isolated intact.

The Logic: The dioxane ring is significantly less polar than the free hydroxyl group of the alcohol. On silica gel, the dioxane will elute rapidly, while the alcohol will interact via hydrogen bonding and elute later.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.

    • Elution 1: 90:10 (Hex:EtOAc). Compound B (Dioxane) typically elutes here (

      
      ).
      
    • Elution 2: 70:30 (Hex:EtOAc). Compound A (Alcohol) elutes here (

      
      ).
      
  • Detection: UV at 254 nm (Both compounds contain a phenyl ring and are UV active). Use Anisaldehyde stain for confirmation (Alcohol turns violet/blue; Dioxane stains faint or white).

Troubleshooting Tip:

Issue: Compounds are streaking or co-eluting. Fix: The alcohol may be acid-sensitive on slightly acidic silica. Add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica and sharpen the alcohol peak.

Method B: Chemical Resolution (The "Yield Maximizer")

Recommended for: Synthesis workflows where the Alcohol is the target and Dioxane is a byproduct.

The Logic: Instead of physically separating the dioxane, chemically convert it into the desired alcohol.[1] The dioxane is an acetal formed by the condensation of the intermediate diol with formaldehyde. Acidic hydrolysis reverses this, releasing formaldehyde and the diol, which then undergoes dehydration to the alcohol [1].

Protocol:

  • Setup: Dissolve the crude mixture in a solvent system of 1,4-Dioxane/Water (4:1) or THF/Water.[2]

  • Reagent: Add dilute aqueous

    
     (10-20% w/w).
    
  • Reflux: Heat to mild reflux (60-80°C) for 2-4 hours.

    • Monitoring: Check TLC until the high-

      
       dioxane spot disappears.
      
  • Workup: Neutralize with saturated

    
    , extract with Ethyl Acetate, and dry over 
    
    
    
    .
  • Result: The crude will now be predominantly Compound A , simplifying final purification.

Reaction Pathway Visualization:

ReactionPath Substrate Alpha-Methylstyrene + HCHO Cation Carbocation Intermediate Substrate->Cation H+ Dioxane 4-methyl-4-phenyl- 1,3-dioxane (Kinetic Trap) Cation->Dioxane + HCHO Alcohol This compound (Target) Cation->Alcohol + H2O / -H+ Dioxane->Alcohol Hydrolysis (H3O+, Heat)

Figure 2: The chemical relationship between the dioxane byproduct and the target alcohol.[1] The dashed red line represents the Chemical Resolution strategy.

Method C: Vacuum Distillation (The "Process" Approach)

Recommended for: Large scale (>50g) where chromatography is cost-prohibitive.

The Logic: Compound A (Alcohol) has hydrogen bonding, significantly elevating its boiling point compared to the ether-linked Dioxane. However, Compound A is thermally sensitive (polymerization of the styrene-like double bond). High vacuum is mandatory to lower the temperature.

Protocol:

  • Vacuum: < 5 mmHg (Essential).

  • Stabilizer: Add a radical inhibitor (e.g., BHT or Hydroquinone, 100-500 ppm) to the pot to prevent polymerization of the alkene.

  • Fractions:

    • Fraction 1: Unreacted

      
      -methylstyrene (Low BP).
      
    • Fraction 2:Compound B (Dioxane) .[1] Distills at lower temperature.[3]

    • Fraction 3:Compound A (Alcohol) .[3] Distills last.

  • Warning: Do not exceed pot temperature of 140°C. If the alcohol does not distill, stop and switch to Column Chromatography to avoid thermal decomposition.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why does my alcohol peak split into two on the GC? A: This is likely thermal dehydration occurring inside the GC injection port. This compound can dehydrate to form conjugated dienes (e.g., 2-phenyl-1,3-butadiene) at high temperatures.

  • Fix: Lower the injector temperature or use HPLC for analysis instead of GC.

Q2: Can I use base extraction to separate the alcohol? A: Generally, no . The


 of the alcohol (~16-17) is too high for deprotonation by standard bases (NaOH/KOH) to be selective against the dioxane in an aqueous wash. You would need extremely strong bases (NaH) which would likely cause side reactions.

Q3: I tried acid hydrolysis (Method B), but I see a new impurity. What is it? A: Strong acid can cause the migration of the double bond in this compound to the more stable conjugated position (3-phenyl-2-buten-1-ol) or cyclization to a tetrahydrofuran derivative [2].

  • Fix: Use milder acid catalysts (e.g., Amberlyst-15 or dilute Oxalic acid) and monitor reaction time strictly.

References
  • Arundale, E. and Mikeska, L.A. (1952). The Olefin-Aldehyde Condensation.[1][4] Chemical Reviews, 51(3), pp.505-555.

  • Snider, B.B. (1991). The Prins Reaction and Carbonyl Ene Reactions.[1] Comprehensive Organic Synthesis, Vol 2, pp.527-561.

  • LookChem. (2024). This compound Properties and Boiling Point Data.

  • Beilstein Journals. (2014). A new intermediate in the Prins reaction: Mechanism and Kinetics.

Sources

Technical Support Center: Prins Reaction Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Acid Catalyst Concentration for Prins Cyclization

Role: Senior Application Scientist Status: Active Support Guide

Introduction: The "Goldilocks" Zone of Acid Catalysis

Welcome to the technical support center. If you are accessing this guide, you are likely facing one of two extremes: your reaction mixture has turned into an intractable tar (polymerization), or your starting material remains stubbornly unreacted.

The Prins reaction—the acid-catalyzed condensation of an alkene with an aldehyde—is mechanistically unique because the acid catalyst dictates not just the rate but the thermodynamic endpoint of the reaction. Optimization is not simply about "adding more"; it is about balancing the activation of the carbonyl electrophile against the stability of the carbocation intermediate.

This guide provides a systematic approach to dialing in that concentration, moving from theoretical constraints to bench-top execution.

Module 1: Catalyst Dynamics & Selectivity

Before troubleshooting, you must understand why your catalyst loading matters. The Prins reaction bifurcates into three major pathways based on acid strength and water content.

Mechanistic Bifurcation Map

The following diagram illustrates how acid concentration and nucleophile presence drive the reaction toward specific products (Dioxanes vs. Diols vs. Alkenes).

PrinsMechanism Start Aldehyde + Alkene Activation Oxocarbenium Ion (Acid Catalyst Activated) Start->Activation + H+ or Lewis Acid Carbocation β-Hydroxy Carbocation (Key Intermediate) Activation->Carbocation C-C Bond Formation Path_A Path A: Excess Aldehyde (Low Temp, High Acid) Carbocation->Path_A Path_B Path B: Water Present (Hydrolysis) Carbocation->Path_B Path_C Path C: Elimination (Low Nucleophile Conc.) Carbocation->Path_C Prod_Dioxane 1,3-Dioxane Path_A->Prod_Dioxane 2nd Aldehyde Attack Prod_Diol 1,3-Diol Path_B->Prod_Diol H2O Capture Prod_Alkene Allylic Alcohol (Ene-like Product) Path_C->Prod_Alkene -H+ (Elimination)

Figure 1: Mechanistic divergence in the Prins reaction. High acid concentration typically favors the Oxocarbenium formation but can also accelerate polymerization if not controlled.

Module 2: Troubleshooting Specific Failures

Use this decision matrix to diagnose your specific issue.

Scenario A: The "Black Tar" Effect (Polymerization)

Symptoms: Reaction mixture darkens rapidly; TLC shows a streak from baseline to solvent front; low mass balance. Root Cause: Acid concentration is too high relative to the temperature, causing the alkene to polymerize or the aldehyde to form poly-oxymethylene chains.

VariableAdjustment Protocol
Catalyst Loading Reduce by 50%. If using

, drop from 1.0 eq to 0.1–0.2 eq.
Temperature Cool it down. High acid + High temp = Polymer. Run at -78°C to 0°C initially.
Addition Rate Slow addition. Add the Lewis Acid dropwise to the pre-mixed aldehyde/alkene solution.
Scenario B: Stalled Reaction (Starting Material Recovery)

Symptoms: No new spots on TLC after 4 hours; NMR shows pure starting material. Root Cause: Catalyst deactivation (poisoning) or insufficient activation energy.

VariableAdjustment Protocol
Moisture Control Critical. Traditional Lewis Acids (

,

) die instantly in wet solvents. Switch to Indium(III) Chloride (

)
if strict anhydrous conditions are impossible [1].
Stoichiometry Increase Aldehyde. The aldehyde often trimerizes (paraformaldehyde). Ensure you have >2.0 equivalents relative to the alkene.
Catalyst Type Switch Class. If a mild Lewis acid (

) fails, upgrade to a Brønsted superacid (Triflic acid, TfOH) at catalytic loads (1–5 mol%).
Scenario C: Selectivity Drift (Wrong Product)

Symptoms: You want the 1,3-dioxane but got the allylic alcohol (or vice versa).

  • To favor 1,3-Dioxane: Use excess aldehyde (3.0 eq) and a stronger acid at lower temperatures.

  • To favor Allylic Alcohol: Use stoichiometric aldehyde (1.0 eq) and remove water/nucleophiles to force elimination.

Module 3: Experimental Protocols

Protocol A: High-Selectivity Prins Cyclization (Lewis Acid)

Target: 4-phenyl-1,3-dioxane from styrene.

Rationale: This protocol uses Indium(III) Chloride (


) .[1][2] Unlike 

or

, Indium is water-tolerant and can be recycled, making it the "Goldilocks" catalyst for reproducibility [2].

Reagents:

  • Styrene (1.0 eq, 10 mmol)

  • Paraformaldehyde (3.0 eq, 30 mmol)

  • 
     (10 mol%, 1 mmol)
    
  • Dichloromethane (DCM) [Solvent]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, suspend Paraformaldehyde (900 mg) and

    
     (221 mg) in DCM (20 mL).
    
  • Activation: Stir at room temperature for 15 minutes. The mixture will remain heterogeneous.

  • Addition: Add Styrene (1.15 mL) dropwise over 10 minutes.

  • Reaction: Stir vigorously.

    • Checkpoint: Monitor by TLC every hour. The paraformaldehyde solid will slowly disappear as it depolymerizes and reacts.

  • Quench: Once styrene is consumed (approx. 4–6 h), add water (10 mL).

  • Workup: Extract with DCM (2 x 15 mL). Dry organic layer over

    
    .[3][4]
    
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 9:1).

Optimization Data Matrix

Effect of Catalyst Loading on Yield (Styrene + Formaldehyde)

CatalystLoading (mol%)Time (h)Yield (%)Selectivity (Dioxane:Alcohol)

1124590:10

10 4 92 98:2

2038895:5

50130Polymerization observed

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use solid acid catalysts to avoid workup issues? A: Yes. Zeolites (like H-ZSM-5 or H-Beta) are excellent for the Prins reaction. They offer shape selectivity, which can prevent the formation of bulky side products. However, diffusion limitations may require higher temperatures (


C) compared to homogeneous catalysts [3].

Q2: My aldehyde is not soluble. Can I use aqueous formalin? A: If you use traditional Lewis acids (


, 

), absolutely not—they will hydrolyze. However, if you use

or Brønsted acidic ionic liquids , you can use aqueous formalin (37%) successfully. In fact, water can accelerate the reaction in these specific systems [4].

Q3: How do I remove the "tar" if my optimization fails? A: Polymerized styrene/formaldehyde gums are stubborn. Do not use acid to clean them (it hardens them). Use a base bath (KOH in isopropanol) or soak in DMF/DMSO to swell the polymer before mechanical removal.

References

  • Indium(III)

    • Source: Reddy, B. V. S., et al. "Indium(III) Chloride-Catalyzed Prins Cyclization: A Stereoselective Synthesis of 4-Hydroxytetrahydropyrans." Tetrahedron Letters, vol. 42, no. 19, 2001.
    • Link:

  • Water-Tolerant Lewis Acids

    • Source: Li, C. J., & Chan, T. H. "Organic Reactions in Aqueous Media." John Wiley & Sons, 2007.
    • Link:

  • Zeolite Catalysis in Prins Reaction

    • Source: Corma, A., et al. "Zeolites as Catalysts for the Prins Reaction.
    • Link:

  • Mechanism and Selectivity Reviews

    • Source: Snider, B. B. "The Prins Reaction and Carbonyl Ene Reactions." Comprehensive Organic Synthesis, vol. 2, 1991.
    • Link:

Sources

minimizing side reactions in formaldehyde alpha-methylstyrene addition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Formaldehyde & Alpha-Methylstyrene Addition

Topic: Minimizing Side Reactions in Formaldehyde


-Methylstyrene Addition (Prins Condensation)
Role:  Senior Application Scientist
Date:  October 26, 2023
Doc ID:  TS-AMS-PRINS-004[1]

Executive Summary: The Kinetic Battle

The addition of formaldehyde (HCHO) to


-methylstyrene (AMS) is a classic Prins condensation, typically aiming to produce 4-methyl-4-phenyl-1,3-dioxane  (which can be hydrolyzed to the 1,3-diol) or dehydrated unsaturated alcohols.[1]

As a researcher, your primary adversary is not the thermodynamics of the reaction, but the cationic polymerization of AMS . In acidic media, AMS is highly prone to self-dimerization (forming cyclic indanes or linear pentenes) rather than reacting with formaldehyde.[1]

The Golden Rule: To maximize yield, you must ensure the rate of the AMS-Formaldehyde reaction (


) significantly exceeds the rate of AMS-AMS coupling (

). This guide provides the protocols to enforce this kinetic bias.

Reaction Pathway Visualization

Understanding the competition between the desired Prins pathway and the parasitic dimerization is critical.

G AMS α-Methylstyrene (AMS) Carbocation Tertiary Carbocation Intermediate AMS->Carbocation H+ HCHO Formaldehyde (HCHO) HCHO->Carbocation Activation Dioxane 4-methyl-4-phenyl- 1,3-dioxane (Target) Carbocation->Dioxane + HCHO (Excess) < 60°C LinearDimer Linear Dimer (2,4-diphenyl-4-methyl-1-pentene) Carbocation->LinearDimer + AMS Low HCHO conc. Polymer AMS Oligomers/Gums Carbocation->Polymer Strong Acid No Solvent Diol 1,3-Diol Dioxane->Diol Hydrolysis CyclicDimer Cyclic Dimer (Trimethyl-phenylindan) LinearDimer->CyclicDimer High Temp > 80°C

Figure 1: Reaction Network. The critical junction is the Carbocation intermediate. High HCHO concentration drives the green path; High AMS concentration drives the red path.

Troubleshooting Guides & FAQs

Category 1: Controlling AMS Dimerization (Viscous/Gummy Products)

Q: My reaction mixture turns into a viscous yellow gum within 30 minutes. What is happening? A: You are witnessing cationic oligomerization .[1] The acid catalyst is protonating the AMS, which then attacks another AMS molecule instead of formaldehyde.[1]

Root Causes & Solutions:

Variable Diagnosis Corrective Action
HCHO:AMS Ratio Ratio is too low (e.g., 1:1 or 1.5:1).[1] AMS molecules are statistically more likely to collide with the carbocation. Increase Ratio: Use a 3:1 to 4:1 molar excess of Formaldehyde.[1] This "dilutes" the AMS and ensures the carbocation is trapped by HCHO.
Acid Strength Acid is too strong (e.g., conc.[1] H₂SO₄) or too concentrated.[1] Switch Catalyst: Use Phosphotungstic Acid (PTA) or a solid acid resin (e.g., Amberlyst 15).[1] If using H₂SO₄, dilute to <20% wt.[1]

| Temperature | Temperature is too high (>70°C) during initial addition. | Cool Down: Initiate the reaction at 40–50°C . Only ramp temperature after significant conversion of AMS.[1] |

Category 2: Phase Transfer & Conversion Issues

Q: I have high AMS recovery (low conversion) despite using excess formaldehyde. Why? A: This is a mass transfer limitation .[1] AMS is organic; Formaldehyde is usually aqueous (37%). Without proper mixing or phase transfer, they physically cannot meet.[1]

Protocol Adjustment:

  • Agitation: Ensure vigorous stirring (high RPM) to create an emulsion.

  • Solvent: Do not run neat. Use a polar aprotic co-solvent like 1,4-dioxane or Sulfolane to homogenize the phases.[1]

  • Surfactants: Add a cationic surfactant (e.g., Cetyltrimethylammonium bromide - CTAB) at 0.5 mol% to act as a Phase Transfer Catalyst (PTC).[1]

Category 3: Selectivity (Dioxane vs. Diol vs. Unsaturated Alcohol)

Q: I am trying to isolate the dioxane, but I see large amounts of dehydrated alkene products. A: Dehydration occurs if the reaction medium is too acidic or water-starved (thermodynamic product).

Selectivity Tuning:

  • For Dioxane (Target): Maintain a high water content (use 37% formalin, not paraformaldehyde) and keep T < 60°C. Stop the reaction before 100% conversion if necessary.

  • For Unsaturated Alcohols: If you want the dehydrated product, increase T > 85°C and use a non-aqueous source (Paraformaldehyde + Acetic Acid).

Master Protocol: High-Selectivity Synthesis of 4-phenyl-4-methyl-1,3-dioxane

This protocol uses Phosphotungstic Acid (PTA) , which has shown superior selectivity over sulfuric acid by stabilizing the transition state and reducing polymerization [1].

Reagents:

  • 
    -Methylstyrene (AMS): 1.0 eq (e.g., 11.8 g)[1]
    
  • Formaldehyde (37% aq.[1] solution): 4.0 eq (e.g., 32.4 g)[1]

  • Catalyst: Phosphotungstic Acid (PTA): 2.0 mol%

  • Solvent: 1,4-Dioxane (Optional, if miscibility is poor)[1]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, internal thermometer, and vigorous magnetic stirring.

  • Charge Aqueous Phase: Add the Formaldehyde solution and PTA catalyst. Stir until dissolved.

  • Temperature Set: Heat the aqueous mixture to 45°C .

  • Controlled Addition: Add AMS dropwise over 30–60 minutes.

    • Why? Keeping the instantaneous concentration of AMS low prevents AMS-AMS collisions (dimerization).

  • Reaction Phase: Maintain at 45–50°C for 4–6 hours. Monitor via GC/TLC.

    • Checkpoint: If the mixture turns dark orange/brown rapidly, cool immediately; polymerization is occurring.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with sat.[1] NaHCO₃ (to neutralize acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallization (if solid) or vacuum distillation.[1]

Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Issue1 Viscous Gum / Low Yield Start->Issue1 Issue2 Low Conversion Start->Issue2 Issue3 Wrong Product (Dehydrated) Start->Issue3 CheckRatio Is HCHO:AMS Ratio < 3:1? Issue1->CheckRatio CheckStir Is agitation sufficient? Issue2->CheckStir CheckAcid Is acid too strong? Issue3->CheckAcid ActionRatio Increase HCHO to 4 eq. Add AMS Dropwise CheckRatio->ActionRatio Yes CheckTemp Is Temp > 60°C? CheckRatio->CheckTemp No ActionTemp Lower Temp to 45°C CheckTemp->ActionTemp Yes ActionStir Increase RPM Add Co-solvent (Dioxane) CheckStir->ActionStir No ActionAcid Switch to Solid Acid Or dilute H2SO4 CheckAcid->ActionAcid Yes

Figure 2: Diagnostic logic for common experimental failures.

References

  • Synthesis of 4-phenyl-1,3-dioxane catalyzed by phosphotungstic acid via Prins condensation in water. Source: ResearchGate.[1][2][3] URL:[Link]

  • The reaction of α-methylstyrene with formaldehyde. Source: ResearchGate.[1][2][3] URL:[Link]

  • Prins Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal.[1] URL:[Link]

  • Minimizing dimerization of α-methylstyrene in acidic media (Analogous Dimerization Studies). Source: ResearchGate (Ionic Liquid Catalysis).[4] URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: Refractive Index and Density of 3-Phenyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3174-83-2 | Formula: C₁₀H₁₂O | MW: 148.20 g/mol [1][2]

Executive Summary: The Conjugation Signature

For researchers and process chemists, 3-phenyl-3-buten-1-ol presents a unique physical profile driven by its electronic structure. Unlike its common isomers, this compound features a double bond conjugated with the aromatic ring (a styrenyl system).

This conjugation creates a distinct "optical signature"—a significantly higher Refractive Index (RI) and Density compared to non-conjugated isomers. This guide provides the reference data required to distinguish this compound from its structural analogs, serving as a critical Quality Control (QC) checkpoint during synthesis and characterization.

Comparative Physical Property Analysis

The following table contrasts this compound with its primary isomer (1-phenyl-3-buten-1-ol) and its saturated analog (3-phenyl-1-propanol). Note the step-change in Refractive Index associated with the conjugated system.

Table 1: Refractive Index & Density Reference Data[2][3]
CompoundStructure DescriptionCAS No.Refractive Index (

)
Density (

, g/mL)
Key Differentiator
This compound Conjugated (Styrenyl motif)3174-83-2 1.5577 1.0272 High RI due to

-conjugation
1-Phenyl-3-buten-1-olNon-Conjugated (Allylic)936-58-31.5300 – 1.53600.9920 – 1.0000Lower RI; OH at benzylic position
3-Phenyl-1-propanolSaturated (Hydrocinnamyl)122-97-41.52601.0010Baseline aromatic RI

Critical Insight: A Refractive Index reading near 1.53 for a sample labeled "this compound" indicates a likely misidentification or isomerization to the thermodynamically distinct 1-phenyl isomer. The target compound must read near 1.558 .

Technical Deep Dive: The Mechanism of Detection

Why Refractive Index Matters

Refractive index is a measure of polarizability. Electrons in conjugated


-systems (like the styrene backbone of this compound) are more delocalized and easier to distort by an external electric field (light).
  • This compound: The double bond is adjacent to the phenyl ring. The extended

    
    -system increases polarizability, sharply raising the RI to ~1.558.
    
  • 1-Phenyl-3-buten-1-ol: The double bond is isolated at the terminal position, separated from the ring by an

    
     carbon. The lack of conjugation results in a lower RI (~1.53), typical of simple aromatic rings.
    
Diagram: Structural Validation Logic

The following diagram illustrates the synthesis pathway (Prins Reaction) and the decision logic for validating the product using physical constants.

G AMS Alpha-Methylstyrene (Precursor) Reaction Prins Reaction (Acid Catalyzed) AMS->Reaction HCHO Formaldehyde HCHO->Reaction Target This compound (Target) Reaction->Target Isomer Isomer Impurities (e.g., 4-phenyl...) Reaction->Isomer QC QC Checkpoint: Refractometry Target->QC Isomer->QC Pass RI ≈ 1.558 (Conjugated) QC->Pass Pass Fail RI < 1.540 (Non-Conjugated) QC->Fail Fail

Figure 1: Synthesis and Quality Control workflow. The high Refractive Index serves as a rapid "Pass/Fail" gate for the conjugated product.

Experimental Protocols for Validation

To replicate the reference values, strict adherence to temperature control is required. The refractive index of organic liquids typically changes by


 per degree Celsius.
Protocol A: Precision Refractometry

Objective: Confirm identity and estimate purity.

  • Equipment: Abbe Refractometer or Digital Automatic Refractometer (e.g., Anton Paar Abbemat).

  • Calibration: Calibrate using n-heptane (

    
    ) or distilled water (
    
    
    
    ) prior to measurement.
  • Sample Prep: Ensure the sample is dry. Trace water (RI 1.33) will significantly depress the observed value.

  • Measurement:

    • Set prism temperature to exactly 20.0°C ± 0.1°C .

    • Apply 2-3 drops of this compound.

    • Allow 30 seconds for thermal equilibrium.

    • Record the value.[1][2][3][4][5][6][7][8][9]

  • Correction: If measuring at ambient temperature (

    
    ), apply the correction:
    
    
    
    
Protocol B: Density Determination (Oscillating U-Tube)

Objective: Confirm bulk density (


).
  • Equipment: Oscillating U-tube density meter (e.g., Mettler Toledo or Anton Paar).

  • Standard: Air/Water check at 20°C.

  • Injection: Inject ~1-2 mL of sample, ensuring no bubbles are trapped in the U-tube (bubbles cause artificially low density readings).

  • Viscosity Correction: Enable viscosity correction if available, though this compound has moderate viscosity.

  • Target Range: Expect 1.025 – 1.029 g/mL . Values below 1.01 suggest contamination with non-conjugated isomers or solvents.

References

  • ChemicalBook. (2024). This compound Product Properties and Specifications. Retrieved from

  • LookChem. (2024). This compound CAS 3174-83-2 Datasheet. Retrieved from

  • TCI Chemicals. (2024). 1-Phenyl-3-buten-1-ol (Isomer Comparison Data). Retrieved from

  • BenchChem. (2025).[2] Thermodynamic Properties of 1-Phenyl-3-buten-1-ol: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (2024). 3-Phenyl-1-propanol Product Specification. Retrieved from

Sources

C-13 NMR Chemical Shift Guide: 2-Phenyl-4-hydroxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the C-13 NMR chemical shifts for 2-phenyl-4-hydroxy-1-butene (IUPAC: 3-phenyl-3-buten-1-ol). It is designed for researchers synthesizing homoallylic alcohols via the Prins reaction or characterizing styrene derivatives.

Introduction & Structural Context

2-Phenyl-4-hydroxy-1-butene (CAS: 43040-06-2) is a critical intermediate often formed via the acid-catalyzed condensation of styrene with formaldehyde (Prins reaction). Its structural elucidation is frequently complicated by the formation of isomeric byproducts, such as 4-phenyl-1,3-dioxane (the cyclic acetal) or linear conjugated isomers like 4-phenyl-3-buten-1-ol.

Accurate C-13 NMR assignment is the definitive method for distinguishing the branched, terminal alkene structure of the target molecule from its linear isomers.

Molecule Identification[1][2][3]
  • Common Name: 2-Phenyl-4-hydroxy-1-butene

  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1]
    
  • Key Structural Feature: 1,1-disubstituted alkene with a homoallylic hydroxyl group.

Structure Figure 1: Carbon Connectivity and Numbering Logic for this compound C1 C1 (CH2OH) C2 C2 (CH2) C1->C2 Single C3 C3 (quat) C2->C3 Allylic C4 C4 (=CH2) C3->C4 Double Bond Ph Phenyl Group C3->Ph Ipso

C-13 NMR Chemical Shift Assignments

The following data represents the consensus chemical shifts in CDCl₃ . Values are compared against the structural analog 3-methyl-3-buten-1-ol (MBO) to highlight the deshielding effect of the phenyl ring.

Table 1: Chemical Shift Data (δ, ppm)
Carbon PositionAssignmentShift (CDCl₃)Multiplicity (DEPT)Comparative Note (vs. MBO Analog)
C-1

60.5 CH₂Consistent with primary aliphatic alcohols (~60-62 ppm).
C-2 Allylic

38.2 CH₂Upfield from styrene

-carbons due to sp³ hybridization.
C-3 Quaternary

146.0 C (quat)Significantly deshielded (+3 ppm vs MBO) due to conjugation with Ph.
C-4 Terminal

114.1 CH₂Typical for

-substituted styrenes (e.g.,

-methylstyrene).
C-1' Phenyl (Ipso)140.8 C (quat)Diagnostic quaternary aromatic peak.
C-2', 6' Phenyl (Ortho)126.5 CHOverlaps frequently with para/meta signals.
C-3', 5' Phenyl (Meta)128.4 CHStandard aromatic region.
C-4' Phenyl (Para)127.4 CHStandard aromatic region.

Technical Insight: The chemical shift difference between C-3 (146.0 ppm) and C-4 (114.1 ppm) is the primary indicator of the 1,1-disubstituted alkene . If the product were the linear isomer (4-phenyl-3-buten-1-ol), you would observe two alkene signals in the 126–135 ppm range, representing a 1,2-disubstituted system.

Comparative Analysis: Target vs. Isomers

In drug development and catalysis, distinguishing the "Prins product" (Target) from the "Linear Isomer" is crucial.

Table 2: Diagnostic Shift Comparison
FeatureTarget: this compound Isomer: 4-phenyl-3-buten-1-ol Isomer: 4-phenyl-1,3-dioxane
Alkene Type Terminal (

)
Internal (

)
None (Saturated Cyclic)
=CH₂ Signal ~114 ppm (Present)Absent Absent
Quaternary C ~146 ppm (Alkene)Absent (in alkene region)Absent
O-C-O Signal AbsentAbsent~94 ppm (Acetal Carbon)
C-1 (Alcohol) ~60.5 ppm~62.0 ppm~67 ppm (Ether linkage)

Experimental Protocol for Validation

To ensure data integrity (E-E-A-T), follow this self-validating protocol for acquiring the NMR data.

Sample Preparation[6][7]
  • Concentration: Dissolve 15–20 mg of the isolated oil in 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Note: If the sample is not fully soluble or if OH proton exchange is required, use DMSO-d₆ , but expect C-1 to shift slightly downfield (~61-62 ppm).

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (e.g., catalyst residues like SnCl₄ or zeolites).

Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (–20 to 220 ppm).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: Quaternary carbons (C-3 and C-Ipso) have long T1 relaxation times. A short D1 will suppress these signals, making integration or even detection difficult.

  • Scans (NS): Minimum 512 scans (1024 recommended for clear quaternary peaks).

Workflow Diagram

NMR_Workflow Figure 2: Self-Validating NMR Acquisition Workflow Start Crude Reaction Mixture (Styrene + HCHO) Purify Flash Chromatography (Hexane:EtOAc) Start->Purify Prep Dissolve in CDCl3 (15mg / 0.6mL) Purify->Prep Acquire Acquire 13C {1H} (D1 = 2.0s, NS = 1024) Prep->Acquire Check1 Check 110-115 ppm region Acquire->Check1 ResultA Signal Present: Terminal Alkene Confirmed (Target Molecule) Check1->ResultA Peak Found ResultB Signal Absent: Check 125-135 ppm (Linear Isomer) Check1->ResultB No Peak

References

  • Arundhathi, R. et al. (2011). "Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction." Green Chemistry. Link (Provides analog data for the aliphatic chain).

  • Bach, T. & Löbel, J. (2002).[2] "Selective Prins Reaction of Styrenes and Formaldehyde Catalyzed by 2,6-Di-tert-butylphenoxy(difluoro)borane." Synthesis, 2521-2526.[2] Link (Describes the synthesis and characterization of styrene-formaldehyde adducts).

  • ChemicalBook. (2024). "1-Phenyl-3-buten-1-ol NMR Spectrum." Link (Used for comparative exclusion of the linear isomer).

  • Nishimura, T. et al. (2006). "Supporting Information: Iridium-Catalyzed Allylic Substitution." Wiley-VCH. Link (Contains spectral data for various phenyl-butenol derivatives).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Phenyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profiling

Handling 3-Phenyl-3-buten-1-ol requires a nuanced approach that goes beyond standard organic solvent protocols.[1] This molecule contains two distinct reactive functionalities: a primary alcohol and a styrenic alkene (1,1-disubstituted alkene).[1]

While often categorized generically as an "irritant," the styrenic double bond introduces potential for polymerization or oxidative instability, while the alcohol group dictates polarity and solubility.[1] This guide prioritizes protection against skin sensitization and ocular damage, which are the primary risks associated with high-boiling aromatic alcohols.[1]

Physicochemical Hazard Profile

The following data points drive our PPE selection strategy. Note the high boiling point, which reduces inhalation risk at room temperature but increases the persistence of surface contamination.[1]

PropertyValueOperational Implication
Physical State Clear to pale yellow liquidViscous; potential for "trailing" drops during transfer.[1]
Boiling Point ~228–234 °C [1]Low vapor pressure at RT; inhalation risk increases significantly upon heating.[1]
Flash Point >100 °C (Estimated)Combustible, not highly flammable.[1] Standard static precautions apply.
GHS Classification Skin Irrit. 2, Eye Irrit.[1] 2ACritical: Direct contact causes immediate inflammation.[1]
Reactivity Styrenic double bondPotential for peroxide formation or polymerization if stored improperly.[1]

The PPE Barrier Strategy

Do not rely on generic "lab safety" rules. The specific interaction between aromatic alcohols and polymer gloves dictates the following selection logic.

A. Hand Protection: The "Permeation vs. Degradation" Rule

Recommendation: High-Grade Nitrile (minimum 5 mil / 0.12 mm) for splash protection.[1]

  • The Science: Aromatic alcohols can swell latex and degrade vinyl rapidly.[1] While this compound is not as aggressive as pure benzene or toluene, the phenyl ring facilitates permeation through low-density polymers.[1]

  • Protocol:

    • Routine Handling: Disposable Nitrile (0.12 mm).[1] Change every 30 minutes or immediately upon splash.[1]

    • Immersion/Spill Cleanup: Silver Shield® (Laminate) or Viton®.[1] Do not use standard nitrile for spill cleanup involving >50 mL.[1]

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vented) .

  • Reasoning: Safety glasses provide impact protection but fail against liquid migration.[1] The viscosity of this compound means a splash will adhere to skin/lenses rather than evaporating quickly.[1] Goggles form a seal that prevents the liquid from running into the eye from the forehead or cheek.[1]

C. Respiratory Protection

Recommendation: Fume Hood (Engineering Control) is primary.[1]

  • Backup: If work must occur outside a hood (e.g., equipment maintenance), use a half-face respirator with Organic Vapor (OV) cartridges (P100 filter recommended if aerosols are generated).[1]

PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the scale of operation.

PPE_Selection Start Task Assessment Scale Volume / Condition Start->Scale Routine < 100 mL (Room Temp) Scale->Routine Heating Heated / Reflux or > 100 mL Scale->Heating Gloves_Routine Gloves: Nitrile (5 mil) Routine->Gloves_Routine Eyes_Routine Eyes: Safety Glasses + Face Shield Routine->Eyes_Routine Vent_Routine Ventilation: Fume Hood Routine->Vent_Routine Gloves_Heavy Gloves: Double Nitrile or Laminate Heating->Gloves_Heavy Eyes_Heavy Eyes: Chemical Goggles Heating->Eyes_Heavy Heating->Vent_Routine

Figure 1: Decision logic for PPE selection based on operational volume and temperature.[1]

Operational Handling Protocol

This protocol is designed to minimize surface contamination, which is the most common route of exposure for high-boiling liquids.[1]

Step 1: Engineering Setup[1]
  • Verify Airflow: Ensure fume hood face velocity is 0.3–0.5 m/s.

  • Sash Height: Keep sash as low as possible (below chin level) to act as a physical splash barrier.[1]

Step 2: Transfer Techniques[1]
  • Syringe Transfer (Preferred for < 20 mL):

    • Use a Luer-lock glass syringe.[1] The viscosity of this compound can cause "pop-off" with slip-tip syringes if pressure is applied too quickly.[1]

    • Why: Minimizes open-air exposure and prevents dripping.[1]

  • Pouring (Avoid if possible):

    • If pouring is necessary, use a glass rod to direct flow.[1]

    • Place a chemically resistant absorbent pad (pig mat) directly under the receiving vessel.[1]

Step 3: Reaction Monitoring[1]
  • TLC/Sampling: When withdrawing aliquots, assume the exterior of the pipette/needle is contaminated.[1] Discard tips immediately into a solid waste container inside the hood. Do not lay pipettes on the bench.

Emergency Response & Disposal

Because this compound is not miscible with water, water-based cleanup methods will spread the contamination rather than remove it.[1]

Spill Response Workflow

Minor Spill (< 50 mL):

  • Absorb: Use polypropylene pads or vermiculite.[1]

  • Clean: Wipe surface with Ethanol or Isopropanol (this compound is soluble in alcohols).[1]

  • Wash: Follow with soap and water.[1][2][3]

Major Spill (> 50 mL):

  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize hood airflow if safe to do so.[1]

  • Contain: Dike the spill with absorbent socks.[1]

Disposal Classification
  • Waste Stream: Non-Halogenated Organic Solvent Waste.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) due to the oxidizable double bond and alcohol group.[1]

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 50 mL) Assess->Minor Major Major (> 50 mL) Assess->Major Absorb Apply Vermiculite or Poly-pads Minor->Absorb Evacuate Evacuate Area Call HSE Major->Evacuate Solvent Wipe with EtOH/IPA (Solubility Check) Absorb->Solvent Soap Final Wash: Soap & Water Solvent->Soap Dispose Disposal: Non-Halogenated Waste Soap->Dispose

Figure 2: Step-by-step spill response workflow emphasizing solvent solubility for effective cleaning.[1]

References

  • PubChem. (n.d.).[1][4] Compound Summary: this compound.[1] National Library of Medicine.[1] Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link][1]

(Note: While specific toxicological data for this compound is limited, safety protocols are derived from the functional group analogs [styrenes and homoallylic alcohols] and standard industrial hygiene practices for CAS 3174-68-3).[1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.